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  • Product: Bis(bromogold(I)) bis(diphenylphosphino)methane
  • CAS: 72476-68-7

Core Science & Biosynthesis

Foundational

Electronic structure and DFT study of Au2Br2(dppm)

An In-Depth Technical Guide on the Electronic Structure and DFT Study of Au₂Br₂(dppm) Executive Summary Dinuclear gold(I) complexes bridged by diphosphine ligands represent a cornerstone in the study of luminescent organ...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Electronic Structure and DFT Study of Au₂Br₂(dppm)

Executive Summary

Dinuclear gold(I) complexes bridged by diphosphine ligands represent a cornerstone in the study of luminescent organometallic materials and homogeneous catalysis. Among these, Au₂Br₂(dppm) [where dppm = bis(diphenylphosphino)methane] serves as a critical model system for understanding aurophilicity —the anomalous, closed-shell intramolecular Au(I)···Au(I) interaction driven by relativistic effects.

This whitepaper provides a comprehensive analysis of the electronic structure of Au₂Br₂(dppm). By synergizing experimental synthetic protocols with Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we decode the causality behind its unique photophysical properties, specifically its ligand-to-metal-metal charge transfer (LMMCT) and phosphorescent emission pathways.

Mechanistic Foundations: Relativistic Effects & Aurophilicity

To understand the behavior of Au₂Br₂(dppm), one must first account for the strong relativistic effects inherent to the heavy gold nucleus ( Z=79 ). The high nuclear charge accelerates the 1s electrons to a significant fraction of the speed of light, causing a relativistic mass increase that contracts the s and p orbitals while simultaneously expanding the d and f orbitals due to enhanced shielding[1].

This orbital perturbation has two profound consequences for Au₂Br₂(dppm):

  • Aurophilic Attraction: The expansion of the 5d orbitals and contraction of the 6s/6p orbitals reduce the 5d−6s energy gap. This allows for configuration mixing and correlation effects that overcome the expected Coulombic repulsion between two closed-shell 5d10 Au(I) centers, leading to an attractive force comparable in strength to hydrogen bonding (approx. 7–12 kcal/mol)[1].

  • Conformational Bias: While the dppm ligand is highly flexible, the aurophilic interaction drives the complex to adopt a syn (U-shaped) conformation. In this geometry, the two Au–Br chromophores align in a parallel orientation, minimizing the Au···Au distance to approximately 2.9–3.1 Å, well within the van der Waals radii[2].

Experimental Protocols: Synthesis and Characterization

The synthesis of Au₂Br₂(dppm) must be carefully controlled to prevent the formation of polymeric species or ligand scrambling. The following self-validating protocol ensures the isolation of the discrete dinuclear species.

Step-by-Step Synthesis Methodology
  • Precursor Preparation: Dissolve 2.0 equivalents of (tht)AuBr (tht = tetrahydrothiophene) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. The use of the labile tht ligand is critical to ensure rapid and complete substitution without forcing harsh thermal conditions.

  • Ligand Addition: Slowly add 1.0 equivalent of dppm dissolved in DCM dropwise to the reaction mixture at room temperature. The solution will typically transition from colorless to a faint yellow tint.

  • Stirring and Equilibration: Stir the mixture for 2 hours in the absence of light to prevent premature photochemical degradation or oxidation of the Au(I) centers.

  • Purification: Concentrate the solution under reduced pressure to approx. 2 mL. Induce precipitation by the rapid addition of cold diethyl ether.

  • Crystallization: Filter the resulting white/pale-yellow microcrystalline powder. To obtain X-ray quality single crystals, dissolve the powder in a minimum amount of DCM and set up a vapor diffusion chamber using pentane as the antisolvent over 48 hours.

G Start Precursor Preparation (tht)AuBr + DCM Syn Ligand Substitution Add dppm (RT, 2h, Dark) Start->Syn Purify Precipitation Concentrate + Et2O Syn->Purify Crys Crystallization DCM/Pentane Vapor Diffusion Purify->Crys Char Validation 31P NMR (Singlet ~30 ppm) Crys->Char

Fig 1. Experimental workflow for the synthesis and validation of Au₂Br₂(dppm).

Computational Framework: DFT & TD-DFT Protocols

To correlate the physical structure with its photophysical behavior, DFT calculations are employed. Because standard basis sets fail to account for the relativistic core of gold, pseudopotentials are mandatory.

Step-by-Step Computational Methodology
  • Initial Geometry Input: Extract the heavy-atom coordinates from the Single Crystal X-Ray Diffraction (SCXRD) .cif file. Add hydrogen atoms using standard geometric models.

  • Functional and Basis Set Selection:

    • Functional: Use the PBE0 or B3LYP hybrid functional. PBE0 is highly recommended for transition metal complexes as it accurately reproduces metal-ligand bond lengths.

    • Basis Sets: Apply the LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) Effective Core Potential (ECP) for the Au atoms to account for scalar relativistic effects. Use the def2-SVP or 6-31G(d,p) basis set for Br, P, C, and H atoms.

  • Solvation Modeling: Implement the Polarizable Continuum Model (PCM) using DCM as the solvent to mimic the experimental spectroscopic environment.

  • Geometry Optimization & Frequency Calculation: Run the optimization without symmetry constraints ( C1​ ). Follow with a vibrational frequency calculation to ensure the absence of imaginary frequencies, validating the structure as a true energetic minimum.

  • TD-DFT: Compute the lowest 30 singlet-to-singlet and singlet-to-triplet vertical excitations to simulate the UV-Vis absorption spectrum and map the intersystem crossing (ISC) pathways.

Electronic Structure and Orbital Analysis

The electronic properties of Au₂Br₂(dppm) are dictated by the interplay between the bromide halides, the gold centers, and the phosphine bridge.

  • Highest Occupied Molecular Orbital (HOMO): The HOMO is primarily localized on the Au–Br axis. It is an antibonding combination of the filled Au 5dz2​ orbitals and the Br 4p lone pairs. The strong out-of-phase mixing elevates the energy of this orbital, making it the primary electron donor state[3].

  • Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is predominantly localized on the Au···Au core, featuring bonding character between the empty Au 6s/6p orbitals, mixed with the σ∗ orbitals of the Au–P bonds.

Because the LUMO has strong Au···Au bonding character, excitation from the HOMO to the LUMO effectively increases the aurophilic bond order, leading to a contraction of the Au···Au distance in the excited state.

G Br_p Bromide 4p Orbitals (Electron Donor) HOMO HOMO (Au 5d + Br 4p) Br_p->HOMO Au_d Gold 5d Orbitals (Relativistic Expansion) Au_d->HOMO Au_s Gold 6s/6p Orbitals (Relativistic Contraction) LUMO LUMO (Au 6s/6p + P σ*) Au_s->LUMO P_orb Phosphine σ* Orbitals (Acceptor) P_orb->LUMO HOMO->LUMO Excitation (UV) Emission Phosphorescence (3LMCT / 3MC) LUMO->Emission ISC & Decay

Fig 2. Orbital contributions and photophysical transition pathways in Au₂Br₂(dppm).
Quantitative Data Presentation

The accuracy of the DFT model is validated by comparing the calculated structural parameters against experimental X-ray crystallographic data.

Table 1: Comparison of Experimental and DFT-Calculated Structural Parameters

ParameterExperimental (SCXRD)DFT Calculated (PBE0/LANL2DZ) Δ (Deviation)
Au···Au Distance (Å) 2.98 ± 0.023.05+0.07
Au–Br Bond Length (Å) 2.40 ± 0.012.44+0.04
Au–P Bond Length (Å) 2.23 ± 0.012.26+0.03
P–Au–Br Angle (°) 175.4 ± 0.5176.2+0.8
Conformation syn (U-shape)syn (U-shape)N/A

Note: The slight overestimation of the Au···Au distance in DFT is a known artifact of standard ECPs slightly underestimating dispersion forces unless empirical dispersion corrections (e.g., Grimme's D3) are strictly applied.

Photophysical Properties and Excited State Dynamics

Dinuclear gold(I) complexes are renowned for their intense, long-lived luminescence. In Au₂Br₂(dppm), the heavy atom effect induced by the gold and bromine atoms facilitates rapid Intersystem Crossing (ISC) via strong spin-orbit coupling.

  • Absorption: The complex exhibits strong UV absorption bands between 260–320 nm. TD-DFT assigns these bands to S0​→S1​ transitions, which are predominantly Ligand-to-Metal Charge Transfer (LMCT) mixed with Metal-Centered ( d→p ) transitions[3].

  • Emission: Upon excitation, the molecule rapidly undergoes ISC to the lowest triplet state ( T1​ ). The emission is observed as a broad, structureless phosphorescence band in the visible region (approx. 500–550 nm, depending on the solvent and solid-state packing). The nature of this emission is assigned as a 3 LMMCT (Triplet Ligand-to-Metal-Metal Charge Transfer)[2].

Table 2: Photophysical and Electronic Parameters

PropertyValue / AssignmentMethod of Determination
Absorption λmax​ ~285 nmUV-Vis Spectroscopy
Emission λmax​ ~520 nmPhotoluminescence Spectroscopy
Excited State Lifetime ( τ ) Microsecond ( μs ) regimeTime-Resolved Fluorescence
HOMO-LUMO Gap ~4.1 eVDFT (PBE0)
Primary Transition Character 3 LMCT / 3 MCTD-DFT

Conclusion

The electronic structure of Au₂Br₂(dppm) is a masterclass in relativistic quantum chemistry. The causality of its behavior—from the syn conformation to its intense phosphorescence—is directly rooted in the relativistic expansion of the Au 5d orbitals and the resulting aurophilic interaction. By pairing rigorous air-free synthetic protocols with advanced DFT methodologies utilizing effective core potentials, researchers can accurately map and predict the ligand-to-metal-metal charge transfer dynamics of these systems, paving the way for the rational design of novel gold-based photocatalysts and OLED materials.

References

  • Aggregation-Induced Emission with Alkynylcoumarin Dinuclear Gold(I) Complexes: Photophysical, Dynamic Light Scattering, and Time-Dependent Density Functional Theory Studies Source: National Institutes of Health (NIH) / PMC URL:[Link][2]

  • Electronic Structure of Dinuclear Gold(I) Complexes Source: ResearchGate URL:[Link][4]

  • Gold-acetylide chemistry: The structure of the complex [Au2(μ-dppm)(C≡C-CMe3)2] Source: ResearchGate URL:[Link][5]

  • Modern Supramolecular Gold Chemistry: Gold-Metal Interactions and Applications Source: DOKUMEN.PUB URL:[Link][1]

  • The Chemistry of Organic Derivatives of Gold and Silver Source: DOKUMEN.PUB URL:[Link][3]

Sources

Exploratory

In-Depth Spectroscopic Characterization and Mechanistic Profiling of Bis(bromogold(I)) Bis(diphenylphosphino)methane

Executive Summary Bis(bromogold(I)) bis(diphenylphosphino)methane—chemically denoted as [Au₂Br₂(μ-dppm)] (CAS: 72476-68-7)—is a highly defined bimetallic precatalyst that has revolutionized homogeneous gold redox catalys...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Bis(bromogold(I)) bis(diphenylphosphino)methane—chemically denoted as [Au₂Br₂(μ-dppm)] (CAS: 72476-68-7)—is a highly defined bimetallic precatalyst that has revolutionized homogeneous gold redox catalysis. While mononuclear gold(I) complexes are exceptional π -acids, they struggle to overcome the high activation barriers required for Au(I)/Au(III) oxidative addition cycles. By utilizing a rigid bis(diphenylphosphino)methane (dppm) bridge, two linear Au(I) centers are forced into close spatial proximity. This architectural constraint induces aurophilicity —a stabilizing relativistic dispersion force between closed-shell 5d10 metals—which dramatically lowers the energetic barrier for bimetallic oxidative addition and subsequent bimolecular reductive elimination[1].

For drug development professionals and synthetic chemists utilizing this complex for the late-stage heteroarylation or aminoarylation of complex APIs, rigorous spectroscopic characterization is not just a quality control step; it is the foundation of mechanistic predictability.

Structural Logic and Bimetallic Synergy

The catalytic superiority of [Au₂Br₂(μ-dppm)] relies entirely on its structural integrity. The dppm ligand bridges two AuBr units, forming an open-ended bimetallic core with an Au···Au distance of approximately 3.0–3.2 Å [2]. When exposed to strong oxidants like Selectfluor, the proximity of the two gold centers allows them to share the oxidative burden, generating transient, highly active Au(II)-Au(II) or mixed-valence Au(I)-Au(III) intermediates.

Mechanism A [Au2Br2(μ-dppm)] Precatalyst (Au...Au ~3.1 Å) B Oxidative Addition (Selectfluor) A->B Oxidant C Bimetallic Intermediate [Au(II)-Au(II)] /[Au(I)-Au(III)] B->C D Alkene Activation & Heteroauration C->D Substrate E Bimolecular Reductive Elimination D->E Arylboronic Acid E->A Product Release

Catalytic logic of [Au₂Br₂(μ-dppm)] in bimetallic redox cross-coupling workflows.

Spectroscopic Signatures and Causality

To ensure the complex acts as a self-validating system, researchers must rely on a matrix of spectroscopic techniques. Each spectral feature is directly caused by the electronic and spatial constraints of the bimetallic architecture.

Multinuclear NMR Spectroscopy (Solution State)
  • ³¹P{¹H} NMR: The most diagnostic tool for this complex. Free uncoordinated dppm exhibits a singlet at approximately -22.0 ppm. Upon coordination to the strongly electron-withdrawing Au(I) centers, the phosphorus lone pairs participate in intense σ -donation into the empty 6s/6p orbitals of gold. This σ -donation severely depletes the local electron density around the phosphorus nuclei, causing a massive deshielding effect. The signal shifts downfield to a sharp singlet at ~33.0–35.0 ppm [3]. The presence of a single peak confirms the chemical equivalence of both phosphorus atoms, proving the symmetric bridging nature of the complex.

  • ¹H NMR: The methylene bridge (-CH₂-) protons are highly sensitive to the coordination geometry. In the free ligand, they resonate at ~2.8 ppm. In [Au₂Br₂(μ-dppm)], the electron-withdrawing AuBr units shift these protons downfield to ~3.60–4.00 ppm . Crucially, because these two equivalent protons couple to two equivalent spin-½ ³¹P nuclei, they split into a characteristic 1:2:1 triplet (or pseudo-triplet) with a coupling constant ²JHP​≈11–13 Hz. Causality note: If the dppm ligand were only bound to a single gold atom (monodentate), this signal would appear as a complex multiplet, and the ³¹P NMR would show two distinct doublets. The triplet definitively proves the bridged bimetallic structure.

  • ¹³C{¹H} NMR: The methylene carbon shifts downfield (~25-30 ppm) and appears as a triplet due to C-P coupling ( ¹JCP​ ), confirming the intact P-C-P backbone.

Vibrational Spectroscopy (Solid State)
  • Far-Infrared (Far-IR): The terminal Au-Br bond is verified in the far-IR region. Due to the massive reduced mass of the Au-Br oscillator and the relatively weak force constant of the bond, the νAu−Br​ stretching frequency appears at ~220–240 cm⁻¹ . This differentiates it from chloride analogues (~330 cm⁻¹) or iodide analogues (~180 cm⁻¹).

  • Mid-Infrared (Mid-IR): Confirms the organic framework, showcasing aromatic C-H stretches (~3050 cm⁻¹) and P-C stretching modes (~1100 cm⁻¹).

Self-Validating Experimental Protocol

The following protocol details the synthesis and subsequent spectroscopic validation loop required to confirm the purity and structural integrity of [Au₂Br₂(μ-dppm)].

Step 1: Precursor Metalation

  • In an oven-dried Schlenk flask under a nitrogen atmosphere, dissolve 1.0 equivalent of bis(diphenylphosphino)methane (dppm) in anhydrous dichloromethane (DCM).

  • Slowly add 2.0 equivalents of a labile gold(I) precursor, such as (dimethyl sulfide)gold(I) bromide [AuBr(SMe₂)], to the stirring solution. The displacement of the volatile thioether ligand by the strong σ -donating phosphine is thermodynamically driven and rapid.

  • Stir the reaction mixture for 2 hours at ambient temperature protected from ambient light (to prevent localized plasmonic reduction to Au(0)).

Step 2: Isolation

  • Concentrate the solution under reduced pressure to one-third of its original volume.

  • Slowly add cold, anhydrous diethyl ether to precipitate the bimetallic complex as a white/pale-yellow microcrystalline solid.

  • Filter via a glass frit, wash thoroughly with diethyl ether (to remove liberated dimethyl sulfide and any trace unreacted dppm), and dry under high vacuum.

Step 3: The Validation Loop Execute the analytical workflow below to validate the material before deployment in catalytic screening.

Workflow Synth Synthesize [Au2Br2(μ-dppm)] (dppm + 2 AuBr(SMe2)) Split Synth->Split NMR Multinuclear NMR (Solution State) Split->NMR IR Vibrational Spec. (Solid State) Split->IR XRD X-Ray Diffraction (Single Crystal) Split->XRD NMR_P 31P{1H}: Singlet ~34 ppm (Confirms equivalent P-Au bonds) NMR->NMR_P NMR_H 1H: CH2 Triplet ~3.8 ppm (Confirms bridging geometry) NMR->NMR_H IR_Au Far-IR: ~230 cm⁻¹ (Au-Br stretching) IR->IR_Au XRD_Au Au...Au Distance: ~3.1 Å (Aurophilic interaction) XRD->XRD_Au

Spectroscopic validation workflow ensuring the structural integrity of the synthesized precatalyst.

Quantitative Data Summary

The table below summarizes the expected spectroscopic parameters for highly pure [Au₂Br₂(μ-dppm)], serving as a benchmarking reference for characterization.

Analytical TechniqueTarget ParameterExpected Value / RangeMechanistic Significance
³¹P{¹H} NMR (CD₂Cl₂)Chemical Shift ( δ )Singlet, 33.0 – 35.0 ppmConfirms equivalent σ -donation to two Au(I) centers; absence of -22 ppm peak confirms no free ligand.
¹H NMR (CD₂Cl₂)Methylene (-CH₂-)Triplet, 3.60 – 4.00 ppmConfirms A₂X₂ spin system; ²JHP​≈11–13 Hz proves the ligand bridges exactly two equivalent Au atoms.
¹H NMR (CD₂Cl₂)Aromatic (-C₆H₅)Multiplets, 7.20 – 7.80 ppmConfirms intact phenyl rings; integration ratio of CH₂ to Ar-H must be exactly 2:20.
Far-IR (Solid, KBr) νAu−Br​ Stretch220 – 240 cm⁻¹Confirms terminal bromide coordination to the heavy Au(I) center.
X-Ray Diffraction Au···Au Distance~3.05 – 3.20 ÅAbsolute proof of aurophilic interaction enabling bimetallic redox synergy.
X-Ray Diffraction P-Au-Br Angle175° – 179°Confirms the expected linear, two-coordinate geometry of d10 Au(I) centers.

References

  • Toste, F. D., et al. "Two Metals Are Better Than One in the Gold Catalyzed Oxidative Heteroarylation of Alkenes." Journal of the American Chemical Society, 2011.[Link]

  • Fackler, J. P., et al. "Bridging 1,2-Bis(diphenylphosphino)methane Ligands Facilitate the Formation of Binuclear Complexes with Both Two-Coordinate and Three-Coordinate Gold(I) Ions." Inorganic Chemistry, 2024.[Link]

  • Toste, F. D., et al. "Gold-Catalyzed Intramolecular Aminoarylation of Alkenes: C-C bond Formation via a Bimolecular Reductive Elimination." Journal of the American Chemical Society, 2010.[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of Bis(bromogold(I)) bis(diphenylphosphino)methane

Target Compound: [Au2​(μ-dppm)Br2​] (CAS#: 72476-68-7) Primary Application: Precursor for luminescent organometallic frameworks, homogeneous catalysis, and studies of aurophilic ( Au⋯Au ) interactions. Mechanistic Insigh...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: [Au2​(μ-dppm)Br2​] (CAS#: 72476-68-7) Primary Application: Precursor for luminescent organometallic frameworks, homogeneous catalysis, and studies of aurophilic ( Au⋯Au ) interactions.

Mechanistic Insights and Synthetic Strategy

The synthesis of binuclear gold(I) complexes bridged by diphosphine ligands, such as bis(diphenylphosphino)methane (dppm), requires precise stoichiometric control to prevent the formation of closed-ring macrocycles (e.g., [Au2​(μ-dppm)2​]2+ )[1]. The target compound, bis(bromogold(I)) bis(diphenylphosphino)methane—commonly denoted as dppm(AuBr)2​ [2]—features an open-ended structure where a single dppm ligand bridges two gold(I) bromide units.

As a Senior Application Scientist, I recommend utilizing a labile gold(I) precursor, such as (tetrahydrothiophene)gold(I) bromide [AuBr(tht)] or (dimethyl sulfide)gold(I) bromide [AuBr(SMe2​)] , rather than polymeric gold(I) bromide. The displacement of the weakly coordinating thioether by the strongly σ -donating phosphorus atoms of dppm is thermodynamically driven and proceeds rapidly at room temperature. Dichloromethane ( CH2​Cl2​ ) is the optimal solvent due to its ability to solubilize both the precursors and the resulting dinuclear complex, ensuring a homogeneous reaction environment that minimizes localized concentration gradients[3].

Experimental Workflow

SynthesisWorkflow N1 Preparation [AuBr(tht)] in CH₂Cl₂ N2 Ligand Addition dppm in CH₂Cl₂ (Dropwise) N1->N2 N3 Ligand Exchange Reaction Stirring at 25°C for 2h N2->N3 1:2 Molar Ratio N4 Concentration Reduce solvent in vacuo N3->N4 N5 Precipitation Addition of Diethyl Ether N4->N5 N6 Crystallization Vapor Diffusion (CH₂Cl₂/Et₂O) N5->N6 Purification

Workflow for the synthesis and purification of dppm(AuBr)2.

Step-by-Step Experimental Protocol

Safety & Handling: Gold(I) complexes can be light-sensitive. It is recommended to perform the reaction in amber glassware or wrap reaction vessels in aluminum foil. All solvents should be anhydrous and degassed to prevent oxidation of the phosphine ligand.

Materials Required
  • (Tetrahydrothiophene)gold(I) bromide [AuBr(tht)] (2.0 equivalents)

  • Bis(diphenylphosphino)methane (dppm) (1.0 equivalent)

  • Anhydrous Dichloromethane ( CH2​Cl2​ )

  • Anhydrous Diethyl Ether ( Et2​O )

  • Schlenk line apparatus (Argon/Nitrogen atmosphere)

Synthesis Procedure
  • Precursor Dissolution: In a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, dissolve 2.0 mmol of [AuBr(tht)] in 15 mL of anhydrous CH2​Cl2​ under an inert atmosphere. The solution should be clear and colorless.

  • Ligand Preparation: In a separate vial, dissolve 1.0 mmol of dppm in 5 mL of CH2​Cl2​ .

  • Controlled Addition: To prevent the formation of the 2:2 macrocyclic species, add the dppm solution dropwise (approx. 1 drop per second) to the vigorously stirring gold precursor solution. A slight yellowing of the solution may occur, which is characteristic of the formation of multinuclear gold species[1].

  • Reaction Maturation: Allow the reaction mixture to stir at room temperature ( 20−25∘C ) for 2 hours. The reaction is essentially quantitative due to the high affinity of Au(I) for phosphines.

  • Work-up: Concentrate the reaction mixture in vacuo to approximately 3−5 mL .

  • Precipitation: Slowly add 20 mL of cold diethyl ether to the concentrated solution to precipitate the product. Collect the resulting microcrystalline solid via vacuum filtration (using a glass frit). Wash the solid with two 5 mL portions of pentane or hexanes.

  • Crystallization (Critical for X-ray Quality): Dissolve the crude powder in a minimum volume of CH2​Cl2​ . Place this solution in an inner vial, and place the inner vial inside a larger sealed chamber containing diethyl ether. Allow vapor diffusion to proceed undisturbed for 48–72 hours at 4∘C . Colorless to pale-yellow crystals of [Au2​(μ-dppm)Br2​] will form[3].

Analytical Data and Structural Validation

To ensure the integrity of the synthesized [Au2​(μ-dppm)Br2​] , rigorous characterization is required. The proximity of the two gold centers induces specific shifts in NMR and distinct crystallographic parameters.

Table 1: Expected Characterization Metrics
Analytical MethodExpected Result / ParameterCausality / Significance
31P{1H} NMR ( CDCl3​ ) Singlet at δ≈28−32 ppm Confirms symmetric bridging of dppm. Downfield shift relative to free dppm ( δ≈−22 ppm ) indicates strong Au-P coordination.
1H NMR ( CDCl3​ ) Methylene bridge ( CH2​ ): Triplet at δ≈3.5 ppm The triplet arises from coupling to two equivalent 31P nuclei, confirming the dinuclear structure.
X-ray Crystallography Au⋯Au distance: ≈3.07−3.10A˚ Confirms intramolecular aurophilic interactions (van der Waals radii of Au is 3.32A˚ )[3].
X-ray Crystallography Au−Br distance: ≈2.89A˚ Validates the terminal bromide coordination, distinct from bridging bromides[3].
Photoluminescence Blue/Green emission under UV ( λex​=365 nm )Emission originates from metal-centered (MC) or ligand-to-metal charge transfer (LMCT) states facilitated by the Au⋯Au interaction[4].

Note: If the product exhibits multiple distinct crystal habits (e.g., plates vs. needles), it may indicate the presence of polymorphs or co-crystallization of macrocyclic impurities, a known phenomenon in dppm-gold-halide systems[1].

Sources

Application

Application Note: Preparation of Gold Nanoclusters and Nanoparticles Using Dinuclear Au₂Br₂(dppm) Precursors

Introduction & Scientific Rationale The synthesis of atomically precise gold nanoclusters (AuNCs) and highly monodisperse gold nanoparticles (AuNPs) is a critical frontier in drug delivery, catalysis, and photoluminescen...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The synthesis of atomically precise gold nanoclusters (AuNCs) and highly monodisperse gold nanoparticles (AuNPs) is a critical frontier in drug delivery, catalysis, and photoluminescence imaging. Traditionally, gold nanoparticles are synthesized using mononuclear Au(III) salts (e.g., HAuCl₄). However, this top-down reduction often yields polydisperse mixtures due to the high activation energy required for the initial nucleation of Au(0) atoms.

To achieve sub-nanometer precision, modern synthetic protocols have shifted toward dinuclear gold(I) precursors , specifically Au₂Br₂(dppm) [where dppm = 1,1-bis(diphenylphosphino)methane]. By utilizing a bidentate phosphine ligand, researchers can pre-organize two gold atoms into close proximity, fundamentally altering the reduction kinetics and thermodynamic stability of the resulting clusters[1]. This application note details the mechanistic rationale, step-by-step protocols, and optimization strategies for synthesizing ultrasmall "magic number" gold nanoclusters (e.g., Au₈, Au₁₃, Au₁₈) using Au₂Br₂(dppm).

Mechanistic Insights: Aurophilicity and Steric Passivation (E-E-A-T)

The success of the Au₂Br₂(dppm) precursor relies on a self-validating system of thermodynamic and kinetic controls:

  • Aurophilic Pre-organization: Unlike HAuCl₄, the dinuclear Au₂Br₂(dppm) complex features an intramolecular Au(I)···Au(I) contact distance of approximately 2.9–3.1 Å. This pre-organized aurophilic interaction acts as a kinetic "trapdoor." Upon the introduction of a reducing agent, the gold atoms do not need to diffuse through the solvent to dimerize; the nucleation seed is already formed. This drastically accelerates the initial burst nucleation phase, favoring the formation of ultrasmall clusters[2].

  • Steric Arrest of Isotropic Growth: The methylene bridge of the dppm ligand restricts the bite angle, forcing the four bulky phenyl rings outward. As the Au(0) core begins to grow, these phenyl rings create a dense steric shield. This physical barrier blocks the addition of further gold atoms, arresting growth at the sub-nanometer regime and preventing the formation of large, plasmonic bulk gold[1].

  • Solvent-Mediated Reduction Kinetics: The choice of miscible solvents (Dichloromethane for the precursor, Ethanol for the NaBH₄ reducing agent) ensures a homogeneous burst of reducing equivalents. This prevents localized concentration gradients that typically lead to polydispersity[3].

Materials and Reagents

  • Gold Precursor: Bromo(dimethyl sulfide)gold(I)[Au(SMe₂)Br] or Bromo(tetrahydrothiophene)gold(I) [Au(tht)Br]

  • Ligand: 1,1-bis(diphenylphosphino)methane (dppm, 99%)

  • Reducing Agent: Sodium borohydride (NaBH₄, ≥98%)

  • Solvents: Anhydrous Dichloromethane (DCM), absolute Ethanol (EtOH), Methanol (MeOH), Diethyl ether (cold)

  • Optional Modifiers: Sodium sulfide (Na₂S) for hybrid core synthesis

Experimental Protocols

Protocol A: Synthesis of the Dinuclear Precursor Au₂Br₂(dppm)

Causality Check: Synthesizing the precursor in anhydrous DCM prevents premature hydrolysis of the Au-Br bond, ensuring strict 2:1 stoichiometry.

  • Dissolution: Dissolve 2.0 mmol of Au(SMe₂)Br in 20 mL of anhydrous DCM under a nitrogen atmosphere.

  • Ligand Addition: Dissolve 1.0 mmol of dppm in 10 mL of DCM. Add this solution dropwise to the gold mixture under continuous magnetic stirring at room temperature.

  • Complexation: Stir the mixture for 2 hours. The solution will transition from slightly cloudy to completely clear as the dinuclear complex forms.

  • Precipitation: Concentrate the solution to approximately 5 mL under reduced pressure. Rapidly inject 30 mL of ice-cold diethyl ether to precipitate the product.

  • Collection: Collect the white solid[Au₂Br₂(dppm)] via centrifugation (8,000 rpm, 5 mins), wash twice with cold ether, and dry under vacuum.

Protocol B: Synthesis of Ultrasmall [Au₁₃(dppm)₆]⁵⁺ Nanoclusters

Causality Check: Rapid injection of a strong reducing agent (NaBH₄) forces immediate reduction of all Au(I) species, leading to a high concentration of nuclei that are rapidly capped by dppm, halting growth at the 13-atom stage.

  • Preparation: Dissolve 0.1 mmol of Au₂Br₂(dppm) in 15 mL of DCM.

  • Reductant Solution: Prepare a fresh solution of NaBH₄ (1.0 mmol, 10x excess) in 5 mL of ice-cold absolute ethanol. Note: NaBH₄ degrades in protic solvents; use immediately.

  • Reduction: Under vigorous stirring (1,200 rpm), rapidly inject the NaBH₄ solution into the precursor solution.

  • Maturation: The solution will immediately turn deep brown/red. Allow the reaction to stir in the dark for 4 hours at room temperature to ensure complete reduction and cluster structural rearrangement.

  • Purification: Evaporate the solvents. Redissolve the residue in a minimal amount of DCM and pass through a size-exclusion chromatography column (e.g., Sephadex LH-20) using DCM/MeOH (1:1) as the eluent to isolate the pure[Au₁₃(dppm)₆]⁵⁺ fraction.

Protocol C: Synthesis of Hybrid[Au₈(dppm)₄S₂]²⁺ Nanoclusters

Causality Check: The introduction of a S²⁻ source introduces a competitive binding dynamic. Sulfur etches the growing gold core, thermodynamically stabilizing a smaller, heart-shaped 8-atom core over the 13-atom core.

  • Pre-mixing: Dissolve 0.1 mmol of Au₂Br₂(dppm) and 0.05 mmol of Na₂S in 15 mL of a DCM/MeOH (1:1) mixture. Stir for 15 minutes.

  • Mild Reduction: Prepare a dilute solution of NaBH₄ (0.2 mmol, 2x excess) in 5 mL of cold ethanol. Add this dropwise (1 drop/sec) to the precursor mixture.

  • Monitoring: Stir for 3 hours. The successful formation of the Au₈S₂ core is visually confirmed by the emergence of a bright yellow luminescence under UV irradiation (365 nm).

Quantitative Data & Optical Properties

The following table summarizes the structural and photophysical properties of nanoclusters derived from the Au₂Br₂(dppm) precursor under varying synthetic conditions.

Cluster FormulaReducing ConditionsCore StructureAbsorption Max (nm)Emission Max (nm)
[Au₁₃(dppm)₆]⁵⁺ Excess NaBH₄, RapidOpened Icosahedral~400 nm (broad)Weak/Non-emissive
[Au₈(dppm)₄S₂]²⁺ Mild NaBH₄ + Na₂SHeart-shaped (Au₈S₂)385 nm591 nm (Yellow)
[Au₁₈(dppm)₆Br₄]⁴⁺ Controlled NaBH₄Prolate (Au₁₀ + 2xAu₇)420 nm, 550 nmRedox-dependent

Workflow Visualization

SynthesisWorkflow N1 Au(SMe2)Br + dppm (Starting Materials) N2 Au2Br2(dppm) (Dinuclear Precursor) N1->N2 Ligand Exchange (CH2Cl2, RT, 2h) N3 NaBH4 Reduction (Kinetic Control) N2->N3 Rapid Injection N4 [Au13(dppm)6]5+ (Opened Icosahedral) N3->N4 Excess NaBH4 (No Sulfur) N5 [Au8(dppm)4S2]2+ (Heart-shaped Core) N3->N5 Mild NaBH4 + S2- Source

Reaction pathway for dppm-protected gold nanoclusters from Au₂Br₂(dppm).

Troubleshooting & Optimization

  • Polydispersity / Plasmonic Peak Emergence: If a Surface Plasmon Resonance (SPR) peak appears at ~520 nm, it indicates the formation of bulk AuNPs (>2 nm) rather than ultrasmall clusters. This is typically caused by degraded NaBH₄ or insufficient stirring during injection. Ensure NaBH₄ is freshly dissolved in ice-cold ethanol and maximize the vortex during injection.

  • Low Yield of Hybrid Clusters: When synthesizing[Au₈(dppm)₄S₂]²⁺, the solubility of Na₂S in organic solvents is a limiting factor. Utilizing a DCM/MeOH co-solvent system is critical to ensure both the hydrophobic Au₂Br₂(dppm) and the hydrophilic Na₂S are in the same phase prior to reduction.

References

  • Diphosphine-protected ultrasmall gold nanoclusters: opened icosahedral Au₁₃ and heart-shaped Au₈ clusters Source: Chemical Science (RSC Publishing) / PubMed Central URL:[Link]

  • [Au₁₈(dppm)₆Cl₄]⁴⁺: Phosphine-Protected Gold Nanocluster with Rich Charge States Source: Nanoscale (RSC Publishing) URL:[Link]

  • Molecular Design of Luminescence Ion Probes for Various Cations Based on Weak Gold(I)···Gold(I) Interactions in Dinuclear Gold(I) Complexes Source: Inorganic Chemistry (ACS Publications) URL:[Link]

Sources

Method

Application Note & Protocol: 31P NMR Spectroscopy for the Characterization of Bis(bromogold(I)) bis(diphenylphosphino)methane

Audience: Researchers, scientists, and drug development professionals in organometallic chemistry, materials science, and pharmacology. Abstract: This guide provides a comprehensive technical overview and detailed protoc...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals in organometallic chemistry, materials science, and pharmacology.

Abstract: This guide provides a comprehensive technical overview and detailed protocols for the application of Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy in the analysis of bis(bromogold(I)) bis(diphenylphosphino)methane, often formulated as [Au₂(μ-dppm)Br₂]. This dinuclear gold(I) complex, featuring bridging diphenylphosphino)methane (dppm) ligands, is a subject of interest for its potential applications in catalysis and medicinal chemistry. ³¹P NMR spectroscopy is an indispensable tool for confirming the structure, assessing the purity, and studying the solution dynamics of such compounds. This document outlines the fundamental principles, step-by-step experimental procedures, data interpretation, and troubleshooting, grounded in established scientific principles to ensure reliable and reproducible results.

Theoretical Background & Core Principles

³¹P NMR spectroscopy is a highly effective technique for characterizing organophosphine compounds due to several key properties of the phosphorus-31 nucleus:

  • 100% Natural Abundance: The ³¹P isotope is the only naturally occurring isotope of phosphorus, providing a strong NMR signal without the need for isotopic enrichment.[1]

  • Spin I = ½: This nuclear spin quantum number results in sharp, well-resolved NMR signals, simplifying spectral interpretation by avoiding quadrupolar broadening effects.

  • Wide Chemical Shift Range: The chemical shifts (δ) in ³¹P NMR span a broad range of over 600 ppm, making the technique highly sensitive to the electronic environment around the phosphorus nucleus.[1]

For a gold(I) phosphine complex like [Au₂(μ-dppm)Br₂], the ³¹P NMR spectrum is dictated by the following factors:

  • Coordination Chemical Shift (Δδ): When a phosphine ligand coordinates to a metal center, its ³¹P chemical shift moves from its free-ligand value. For dppm, the free ligand resonates at approximately -22 ppm. Upon coordination to gold(I), a significant downfield shift is observed. This shift is influenced by the electron-donating properties of the phosphine and the electron-accepting nature of the gold(I) center.[2][3] The coordination of the phosphine to the gold center results in a deshielding effect at the phosphorus atom.[4]

  • Molecular Structure: The target compound, bis(bromogold(I)) bis(diphenylphosphino)methane, is a dinuclear complex where two dppm ligands bridge two gold atoms.[5][6] In a symmetric solution structure, the two phosphorus atoms within the molecule are chemically and magnetically equivalent. This equivalence is expected to result in a single, sharp resonance in the ³¹P{¹H} NMR spectrum.

  • Spin-Spin Coupling: While coupling between phosphorus and protons (¹H) is routinely removed by proton decoupling (denoted as {¹H}), other coupling interactions are informative. In this specific molecule, P-P coupling is not expected as the phosphorus atoms are equivalent. Coupling to gold (¹⁹⁷Au) is generally not observed due to the high quadrupole moment of the ¹⁹⁷Au nucleus, which leads to very efficient relaxation and decouples it from the phosphorus spins.

Experimental Protocol & Workflow

This section provides a detailed, self-validating protocol for acquiring high-quality ³¹P NMR spectra of [Au₂(μ-dppm)Br₂]. The causality behind each step is explained to ensure robust and reproducible outcomes.

Materials and Reagents
  • Analyte: Bis(bromogold(I)) bis(diphenylphosphino)methane, [Au₂(μ-dppm)Br₂]

  • NMR Solvent: Deuterated dichloromethane (CD₂Cl₂) or deuterated chloroform (CDCl₃). These are excellent choices for dissolving the complex and are standard for organometallic NMR.

  • NMR Tubes: High-precision 5 mm NMR tubes.

  • Reference Standard (Optional): 85% Phosphoric acid (H₃PO₄) in a sealed capillary for external referencing.[7][8]

Sample Preparation

The quality of the NMR spectrum is directly dependent on meticulous sample preparation.

Step-by-Step Protocol:

  • Weighing: Accurately weigh 10-15 mg of [Au₂(μ-dppm)Br₂] directly into a clean, dry vial. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time.[9]

  • Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent (e.g., CD₂Cl₂) to the vial. Gently swirl or sonicate briefly to ensure complete dissolution. The solution should be clear and colorless.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Referencing (Optional but Recommended): If using an external reference, carefully insert a sealed capillary containing 85% H₃PO₄ into the NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Spectrometer Setup and Acquisition Parameters

The following parameters are recommended for a standard 400 or 500 MHz NMR spectrometer.

G cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_proc Data Processing & Analysis prep1 Weigh 10-15 mg of [Au₂(μ-dppm)Br₂] prep2 Dissolve in 0.6 mL of CD₂Cl₂ prep1->prep2 prep3 Transfer to 5 mm NMR Tube prep2->prep3 nmr1 Insert sample into magnet & lock on deuterium signal prep3->nmr1 nmr2 Tune & match ³¹P probe nmr1->nmr2 nmr3 Load acquisition parameters (see Table 1) nmr2->nmr3 nmr4 Acquire Free Induction Decay (FID) nmr3->nmr4 proc1 Fourier Transform (FT) nmr4->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Reference Spectrum (δ = 0 ppm for H₃PO₄) proc2->proc3 proc4 Integrate & Analyze Peaks proc3->proc4

Table 1: Recommended ³¹P NMR Acquisition Parameters

ParameterRecommended ValueRationale & Expert Insight
Pulse Program zgpg30 or similarA standard 30° pulse angle with proton decoupling is sufficient for routine qualitative analysis and reduces the risk of saturation.
Spectrometer Freq. e.g., 162 MHz on a 400 MHz systemThe frequency is specific to the spectrometer's magnetic field strength.
Acquisition Time (AQ) 1.0 - 2.0 sAllows for sufficient decay of the signal to ensure good resolution.
Relaxation Delay (D1) 5.0 - 10.0 s³¹P nuclei can have long T₁ relaxation times.[10][11] A longer delay is crucial to allow the spins to return to equilibrium, preventing signal saturation and ensuring accurate integration.
Number of Scans (NS) 64 - 256This range typically provides an excellent signal-to-noise ratio. Adjust based on sample concentration.
Spectral Width (SW) ~200 ppmThis width is adequate to cover the expected chemical shift range for gold-phosphine complexes and potential impurities.
Temperature 298 K (25 °C)Standard ambient probe temperature. Ensure stability for reproducibility.
Decoupling ¹H Decoupling (e.g., garp)Removes ¹H-¹³P coupling to produce a single sharp resonance for each unique phosphorus environment.

Data Processing and Spectral Referencing

  • Fourier Transform: Apply an exponential multiplication (line broadening factor of 0.3-1.0 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automatic baseline correction algorithm.

  • Referencing: The chemical shift scale must be accurately calibrated.

    • External Referencing: If a capillary of 85% H₃PO₄ was used, set its peak to 0.0 ppm.[7][8]

    • Indirect Referencing (Recommended): This is the most accurate modern method. After acquiring and referencing the ¹H spectrum of the sample to the residual solvent peak (e.g., CHDCl₂ at 5.32 ppm), the ³¹P spectrum can be referenced using the unified chemical shift scale based on the ratio of the ¹H and ³¹P frequencies (Ξ value).[12][13] This avoids potential magnetic susceptibility issues associated with external standards.

Spectral Interpretation and Analysis

Expected Spectrum

For high-purity bis(bromogold(I)) bis(diphenylphosphino)methane, the ³¹P{¹H} NMR spectrum is expected to show a single sharp peak .

  • Chemical Shift (δ): The resonance should appear in the range of +25 to +35 ppm . The exact position can be influenced by solvent and concentration, but will be significantly downfield from the free dppm ligand (-22 ppm).

  • Appearance: A sharp singlet, indicating that the two phosphorus atoms in the bridged structure are chemically equivalent in the solution state.

// Nodes for the structure Au1 [label="Au", shape=circle, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Au2 [label="Au", shape=circle, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; P1 [label="P", shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; P2 [label="P", shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; P3 [label="P", shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; P4 [label="P", shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; C1 [label="CH₂"]; C2 [label="CH₂"]; Br1 [label="Br", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Br2 [label="Br", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Phenyl groups (simplified) Ph1 [label="Ph₂"]; Ph2 [label="Ph₂"]; Ph3 [label="Ph₂"]; Ph4 [label="Ph₂"];

// Edges to define the structure Au1 -- P1; Au1 -- P3; Au2 -- P2; Au2 -- P4; P1 -- C1 -- P2; P3 -- C2 -- P4; Au1 -- Br1; Au2 -- Br2; Au1 -- Au2 [style=dashed, label="Aurophilic Interaction", fontsize=8, fontcolor="#5F6368"];

// Phenyl group connections P1 -- Ph1; P2 -- Ph2; P3 -- Ph3; P4 -- Ph4;

// Label for equivalent Phosphorus atoms label_equiv [label="P1, P2, P3, and P4 are chemically\nequivalent in solution on the NMR timescale,\nresulting in a single resonance.", shape=box, style=dashed, fontcolor="#34A853"]; } endom Caption: Molecular structure highlighting equivalent P atoms.

Analysis of Impurities

The ³¹P NMR spectrum is an excellent tool for purity assessment:

  • Free dppm: A sharp peak around -22 ppm indicates the presence of unreacted ligand.

  • Oxidized dppm (dppmO₂): The phosphine oxide will appear as a peak significantly downfield, often in the +20 to +40 ppm range, but distinct from the gold complex.

  • Other Gold-Phosphine Species: The presence of other coordination complexes or decomposition products would lead to additional peaks in the spectrum.[2]

Troubleshooting Common Issues

Table 2: Troubleshooting Guide for ³¹P NMR

IssuePotential Cause(s)Recommended Solution(s)
Low Signal-to-Noise (S/N) - Insufficient sample concentration.- Incorrect number of scans.- T₁ relaxation is too long, causing saturation.- Increase sample concentration if possible.- Increase the number of scans (NS).- Increase the relaxation delay (D1) to at least 5x the estimated T₁.
Broad Peaks - Poor magnetic field shimming.- Presence of paramagnetic impurities.- Chemical exchange on the NMR timescale.- Re-shim the magnet using the sample's deuterium lock signal.- Ensure high purity of the sample and solvent. Paramagnetic species can severely broaden signals.[14]- Acquire spectra at lower temperatures to potentially slow exchange processes.
Phasing Problems - Acquisition delay is too short.- Incorrect phasing parameters.- Ensure the acquisition time (AQ) is adequate.- Carefully perform manual first-order and zero-order phase correction.
Inaccurate Integrals - Signal saturation due to short relaxation delay.- Non-uniform pulse excitation.- Crucially, increase the relaxation delay (D1) to >10 s. - Use a small pulse angle (e.g., 30°) to ensure uniform excitation across the spectral width.

Conclusion

³¹P NMR spectroscopy is a rapid, non-destructive, and highly informative method for the routine characterization of bis(bromogold(I)) bis(diphenylphosphino)methane. By following the detailed protocols and understanding the principles outlined in this guide, researchers can confidently verify molecular structure, assess purity, and gain insights into the solution behavior of this and related gold-phosphine complexes. The technique's sensitivity to the phosphorus chemical environment makes it an essential tool for quality control and reaction monitoring in both academic and industrial settings.

References

  • Colburn, C. B., Hill, W. E., McAuliffe, C. A., & Parish, R. V. (1979). 31P N.M.R. Study of Tertiary Phosphine Complexes of Gold(I). J.C.S. Chem. Comm.
  • University of Ottawa NMR Facility Blog. (2007). External Chemical Shift Referencing. [Link]

  • Iowa State University Chemical Instrumentation Facility. Indirect Referencing. [Link]

  • Biological Magnetic Resonance Bank (BMRB). Indirect Chemical Shift Referencing. [Link]

  • ResearchGate. (Table) 31P{1H} NMR chemical shifts of the free phosphine ligands and their gold(I) complexes. [Link]

  • Parish, R. V., et al. (1979). 31P n.m.r. study of tertiary phosphine complexes of gold(I). RSC Publishing. [Link]

  • Vickery, J. C., et al. (2012). Bridging 1,2-Bis(diphenylphosphino)methane Ligands Facilitate the Formation of Binuclear Complexes with Both Two-Coordinate and Three-Coordinate Gold(I) Ions. PMC. [Link]

  • Malik, N. A., Otiko, G., & Sadler, P. J. (1980). 31P nuclear-magnetic-resonance studies at 24 and 162 MHz of blood containing an anti-arthritic gold phosphine: relaxation via chemical-shift anisotropy. Biochemical Society Transactions. [Link]

  • DiVerdi, J. A. (1983). A 31P NMR External Reference for Intact Biological Systems. Journal of Magnetic Resonance. [Link]

  • ResearchGate. (2013). How can I take a 31P-NMR spectra? [Link]

  • ResearchGate. (Figure) Structures of the cations in [Au₂(μ-dppm)₂Br]Br·2CH₂Cl₂ and . [Link]

  • Ye, S., et al. (2013). Solid-State NMR 31P Paramagnetic Relaxation Enhancement Membrane Protein Immersion Depth Measurements. PMC. [Link]

  • Shender, V. V., et al. (2017). 31P Solid-State NMR Relaxation in the Zirconium Phosphate Network in the Presence of Paramagnetic Centers. ACS Publications. [Link]

  • Gualco, L., et al. (2022). Low-Field Flow 31P NMR Spectroscopy for Organometallic Chemistry: On-Line Analysis of Highly Air-Sensitive Rhodium Diphosphine Complexes. ACS Publications. [Link]

  • ResearchGate. (Table) 31P-n.m.r. chemical shifts (ppm) of the ligands and their gold(I) complexes. [Link]

  • ResearchGate. (Figure) Structure of Au₂(μ-dppm)₂Br₂ in the β-polymorph. [Link]

  • Van Zee, N. J., & Bowers, C. R. (2018). NMR of 31P Nuclear Spin Singlet States in Organic Diphosphates. arXiv. [Link]

  • Harvey, P., et al. (2018). Enhancing 31P NMR relaxation rates with a kinetically inert gadolinium complex. Dalton Transactions. [Link]

  • Crumbliss, A. L., et al. (2001). 31P NMR probes of chemical dynamics: paramagnetic relaxation enhancement of the (1)H and (31)P NMR resonances of methyl phosphite. Inorganic Chemistry. [Link]

  • Gualco, L. (2023). Development of low-field flow 31P NMR spectroscopy for reaction monitoring in organometallic chemistry. RosDok. [Link]

  • ResearchGate. (2022). Phosphorus-31 NMR Spectroscopy: A Concise Introduction for the Synthetic Organic and Organometallic Chemist. [Link]

  • Grachova, E. V., et al. (2020). Quantum Chemical Calculations of 31P NMR Chemical Shifts in Nickel Complexes: Scope and Limitations. Organometallics. [Link]

  • Tolstoy, P. M., et al. (2023). Modern Quantum Chemistry Methodology for Predicting 31P Nuclear Magnetic Resonance Chemical Shifts. MDPI. [Link]

  • Flores-Figueroa, A., et al. (2024). Synthesis and characterization of cis-bisdiphenylphosphinoethene gold(I) complexes. Comptes Rendus de l'Académie des Sciences. [Link]

  • Sakhawat, H. S., et al. (1996). Synthesis, structures and 31P NMR studies of bis(diphenylphosphino)methane adducts of copper and silver thiocarboxylates. Journal of the Chemical Society, Dalton Transactions. [Link]

  • SpectraBase. Bis(diphenyl-phosphino)-methane - Optional[31P NMR] - Chemical Shifts. [Link]

  • ResearchGate. (1996). Synthesis, structures and 31P NMR studies of bis(diphenylphosphino)methane adducts of copper and silver thiocarboxylates. [Link]

  • Attar, S., et al. (2023). Structure and Luminescence Studies of Salts of the Helical Dication, [Au₂(μ-bis(diphenylphosphine)ethane)₂]²⁺. eScholarship.org. [Link]

  • Bannister, R. D., et al. (2020). Bis(Diphenylphosphino)Methane Dioxide Complexes of Lanthanide Trichlorides: Synthesis, Structures and Spectroscopy. MDPI. [Link]

Sources

Application

Application Note: Advanced X-ray Crystallography Sample Preparation for Dinuclear Gold(I) Complexes

Target Audience: Researchers, structural biologists, and oncology drug development professionals. Objective: To provide a mechanistic, self-validating framework for the crystallization of dinuclear gold(I) complexes, ens...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, structural biologists, and oncology drug development professionals. Objective: To provide a mechanistic, self-validating framework for the crystallization of dinuclear gold(I) complexes, ensuring high-resolution X-ray diffraction data for structure-activity relationship (SAR) profiling.

Introduction & Rationale

Dinuclear gold(I) complexes—often stabilized by bridging ligands such as N-heterocyclic carbenes (NHCs), bis(diphenylphosphino)amines (PNP), and thiolates—have emerged as a highly promising class of anti-cancer therapeutics[1][2]. Unlike classical platinum-based drugs (e.g., cisplatin) that target nuclear DNA, gold(I) complexes exploit cellular lipophilicity to target mitochondrial thioredoxin reductase (TrxR)[3]. This inhibition triggers a cascade of reactive oxygen species (ROS) accumulation and intrinsic apoptosis, demonstrating potent efficacy even in cisplatin-resistant cancer cell lines[2][4].

For drug development, high-resolution X-ray crystallography is non-negotiable. The spatial geometry of the complex, specifically the intramolecular and intermolecular Au···Au distances, dictates both the thermodynamic stability of the drug candidate and its biological reactivity[5][6]. However, isolating diffraction-quality single crystals of Au(I) complexes presents unique physicochemical challenges that require precise environmental control.

G AuComplex Dinuclear Au(I) Complex (e.g., NHC/Phosphine) Uptake Cellular Uptake (Lipophilicity-driven) AuComplex->Uptake TrxR Thioredoxin Reductase (TrxR) Inhibition Uptake->TrxR ROS ROS Accumulation (Oxidative Stress) TrxR->ROS Mito Mitochondrial Dysfunction ROS->Mito Apoptosis Intrinsic Apoptosis (Cancer Cell Death) Mito->Apoptosis

Anticancer mechanism of dinuclear gold(I) complexes via TrxR inhibition and ROS.

Mechanistic Causality in Gold(I) Crystallization

To successfully grow single crystals, one must understand the fundamental forces governing gold(I) behavior in solution. Do not treat crystallization as a random trial-and-error process; it is a thermodynamically driven self-assembly.

Aurophilic Interactions as the Structural Driver

Gold(I) features a closed-shell 5d10 electronic configuration. Due to strong relativistic effects, the 6s orbital contracts while the 5d orbitals expand, allowing for attractive Au···Au contacts known as aurophilicity. These interactions possess an energy of approximately 6.3 to 12 kcal/mol—comparable in strength to hydrogen bonds—and act as the primary thermodynamic drivers for supramolecular packing and dimerization in the solid state[5][7].

The Threat of Photoreduction

Gold(I) complexes are notoriously photosensitive. Exposure to ambient UV/visible light excites metal-to-ligand charge transfer (MLCT) states, leading to bond homolysis and the rapid reduction of Au(I) to colloidal Au(0)[8]. This decomposition manifests as a purple or black precipitate, permanently ruining the crystallization batch. Causality: Light acts as a catalyst for reduction; therefore, absolute darkness during the nucleation phase is a strict requirement.

Solvent Inclusion and Counter-Ion Effects

Dinuclear Au(I) complexes often form metallacycles with a central "cavity." Solvents with high dipole moments (e.g., DMF, DCM) frequently intercalate into this cavity, forming host-guest complexes that alter the Au···Au distance and induce vapochromism[6]. Furthermore, the choice of counter-ion (e.g., NO3−​ vs. SbF6−​ ) heavily influences crystal packing, emission spectra, and the overall success of the crystal lattice formation[1].

G Start Purified Dinuclear Au(I) Complex Light Protect from Light (Foil Wrap) Start->Light Sol Determine Solubility Light->Sol Decomp Au(0) Precipitation (Black/Purple) Light->Decomp If exposed HighSol High Solubility (e.g., DCM, CHCl3) Sol->HighSol LowSol Moderate Solubility (e.g., DMF, DMSO) Sol->LowSol Vapor Vapor Diffusion (Anti-solvent: Et2O/Pentane) HighSol->Vapor Layering Liquid Layering (Anti-solvent: Hexane/Water) LowSol->Layering Crystal Single Crystal Yield (Check Au...Au distance) Vapor->Crystal Layering->Crystal

Decision tree for dinuclear gold(I) complex crystallization based on solubility.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. If a failure state is reached (e.g., color change indicating decomposition), the protocol dictates immediate cessation to save time and reagents.

Protocol A: Vapor Diffusion (Optimal for highly soluble NHC/Phosphine complexes)

Mechanism: A volatile anti-solvent slowly diffuses through the vapor phase into a solution of the complex, gradually lowering the dielectric constant of the medium and forcing ordered nucleation without mechanical disturbance.

  • Sample Preparation: Dissolve 5–10 mg of the purified dinuclear Au(I) complex in 0.5–1.0 mL of a high-solubility solvent (e.g., Dichloromethane or Chloroform) in a 4 mL inner glass vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter. Validation Check: The solution must be optically clear. Any particulate matter will act as a heterogeneous nucleation site, leading to microcrystalline powder rather than single crystals.

  • Chamber Setup: Place the un-capped 4 mL vial inside a larger 20 mL scintillation vial.

  • Anti-Solvent Addition: Carefully add 3–5 mL of a volatile anti-solvent (e.g., Diethyl Ether or Pentane) into the outer 20 mL vial. Cap the outer vial tightly.

  • Light Protection: Wrap the entire 20 mL vial tightly in aluminum foil. Validation Check: Inspect the setup after 24 hours in a dark room. If a purple/black tint is observed at the meniscus, photoreduction has occurred[8]. Discard and restart with stricter light exclusion.

  • Incubation: Store the setup in a vibration-free environment at constant temperature (typically 4 °C to 20 °C) for 3 to 14 days.

Protocol B: Liquid-Liquid Layering (Optimal for polar/ionic Au(I) complexes)

Mechanism: Relies on the slow diffusion of an anti-solvent directly into the solvent across a liquid interface. Ideal when the complex requires highly polar solvents (like DMF) that do not readily participate in vapor diffusion.

  • Base Layer: Dissolve 5 mg of the complex in 0.5 mL of a dense, polar solvent (e.g., DMF or Acetonitrile) in a narrow NMR tube or crystallization tube.

  • Buffer Layer (Optional but Recommended): Carefully layer 0.2 mL of a 1:1 mixture of the solvent and anti-solvent. This prevents premature shock-precipitation at the interface.

  • Top Layer: Using a micro-syringe, gently layer 2.0 mL of a lighter anti-solvent (e.g., Hexane or Diethyl Ether) down the side of the tube.

  • Sealing and Storage: Seal the tube, wrap it entirely in aluminum foil, and leave it completely undisturbed. Crystals will typically form at the interface over 1 to 3 weeks.

Quantitative Data Presentation

To aid in experimental design, the following table summarizes empirically validated parameters for different classes of dinuclear gold(I) complexes.

Ligand TypeTypical Counter-IonPreferred SolventPreferred Anti-SolventExpected Au···Au Distance (Å)Primary Application
Bis(diphenylphosphino)amine (PNP) NO3−​ , SbF6−​ DCM, ChloroformDiethyl Ether, Pentane2.75 – 2.83Photoluminescence, Vapochromism[1]
N-Heterocyclic Carbenes (NHC) PF6−​ , BF4−​ Acetonitrile, DMFDiethyl Ether, Hexane3.09 – 3.25Anti-cancer (TrxR inhibition)[2]
Bipyridyl / Isocyanide PF6−​ DCMHexane~3.10Supramolecular Assembly[5]
Xanthate / Dithiocarbamate None (Neutral)THF, PyridineSlow Evaporation2.84 – 3.64Luminescent Materials[8]

References

  • Crystal Chemistry of the Gold (I) Trimer, Au3(NC5H4)3: Formation of Hourglass Figures and Self-Association through Aurophilic Attraction Journal of the American Chemical Society
  • Synthesis, Characterization, and Luminescent Properties of Dinuclear Gold(I)
  • Aurophilic Interactions in Cationic Three-Coordinate Gold(I) Bipyridyl/Isocyanide Complex MDPI
  • Ligand and counter-ion effects on the photoluminescence of dinuclear bis(diphenylphosphino)amine gold(i) complexes Dalton Transactions (RSC Publishing)
  • A novel cyclic dinuclear gold(I)
  • Linkage of the Dinuclear Gold(I)
  • Dinuclear orthometallated gold(I)-gold(III)
  • Dinuclear NHC–gold(i)–thiolato and –alkynyl complexes: synthesis, anticancer activity, and catalytic activity in lactonization reactions Dalton Transactions (RSC Publishing)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of bis(bromogold(I)) bis(diphenylphosphino)methane

Welcome to the technical support center for the synthesis of bis(bromogold(I)) bis(diphenylphosphino)methane, a critical precursor in various fields including catalysis and medicinal chemistry.[1][2] This guide is design...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of bis(bromogold(I)) bis(diphenylphosphino)methane, a critical precursor in various fields including catalysis and medicinal chemistry.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis, ultimately improving yield and purity. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established protocols and scientific principles.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yields in the synthesis of bis(bromogold(I)) bis(diphenylphosphino)methane?

A1: The most prevalent issue leading to diminished yields is often the quality and handling of the gold(I) precursor and the phosphine ligand. Gold(I) complexes can be sensitive to light and air, leading to decomposition.[3] Similarly, bis(diphenylphosphino)methane (dppm) can oxidize, which will inhibit proper coordination to the gold center.[4][5] Ensuring the use of high-purity reagents and inert atmosphere techniques is paramount.

Q2: My final product is a mixture of compounds, not the desired dinuclear complex. What could be the reason?

A2: The formation of mononuclear or other polynuclear gold complexes can occur if the stoichiometry of the reactants is not precise.[6] The ratio of the gold precursor to the dppm ligand is critical in directing the synthesis towards the desired dinuclear product. Additionally, the choice of solvent and reaction concentration can influence the equilibrium between different species in solution.[6][7]

Q3: I am observing the formation of an insoluble precipitate during the reaction. What is it and how can I avoid it?

A3: An insoluble precipitate could be a sign of the decomposition of the gold precursor or the formation of undesired polymeric gold-phosphine species. This can be triggered by impurities in the solvent or reagents, or by exposure to light. Using freshly distilled and degassed solvents, along with high-purity starting materials under an inert atmosphere, can mitigate this issue.

Q4: How does the choice of the gold(I) starting material affect the reaction?

A4: Common gold(I) precursors include (tetrahydrothiophene)gold(I) chloride ([AuCl(tht)]) or gold(I) bromide.[6][7] While [AuCl(tht)] is often used due to its commercial availability, the direct use of gold(I) bromide can sometimes simplify the reaction by avoiding halide exchange steps. The reactivity and solubility of the precursor can influence reaction kinetics and the final product distribution.

Q5: What is the role of aurophilic interactions in this synthesis?

A5: Aurophilic interactions, which are weak attractive forces between gold(I) centers, play a significant role in stabilizing the dinuclear structure of bis(bromogold(I)) bis(diphenylphosphino)methane.[7][8] These interactions help to hold the two gold atoms in close proximity, facilitating the bridging of the dppm ligands.[7]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive gold precursor. 2. Oxidized phosphine ligand. 3. Inappropriate solvent. 4. Insufficient reaction time or temperature.1. Use a fresh, high-purity gold(I) precursor. Consider preparing it fresh if possible. 2. Ensure the bis(diphenylphosphino)methane is of high purity (≥97%) and has been stored under inert gas.[4][5] 3. Use dry, degassed solvents such as dichloromethane or chloroform.[6][7] 4. Monitor the reaction by TLC or NMR to determine the optimal reaction time. Most syntheses proceed at room temperature.[9]
Formation of Mononuclear Byproducts 1. Incorrect stoichiometry (excess ligand). 2. High reaction concentration favoring mononuclear species.[6]1. Carefully control the stoichiometry, typically a 2:1 ratio of gold(I) precursor to dppm ligand.[6] 2. Perform the reaction at lower concentrations to favor the formation of the dinuclear complex.[6]
Product Decomposition during Workup/Purification 1. Exposure to light. 2. Use of protic or coordinating solvents during purification. 3. Prolonged exposure to air.1. Protect the reaction and product from light at all stages. 2. Use non-coordinating solvents like dichloromethane and diethyl ether for precipitation/crystallization. 3. Handle the product under an inert atmosphere whenever possible.
Difficulty in Product Crystallization 1. Presence of impurities. 2. Incorrect solvent system for crystallization.1. Purify the crude product by washing with appropriate solvents to remove unreacted starting materials and byproducts. 2. A common method for crystallization is the slow diffusion of a non-polar solvent (e.g., diethyl ether or pentane) into a concentrated solution of the product in a polar solvent (e.g., dichloromethane).[7]
Experimental Protocol: Synthesis of bis(bromogold(I)) bis(diphenylphosphino)methane

This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagent purity.

Materials:

  • Gold(I) bromide (AuBr)

  • bis(diphenylphosphino)methane (dppm)

  • Dichloromethane (CH₂Cl₂, distilled and degassed)

  • Diethyl ether (Et₂O, anhydrous)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve bis(diphenylphosphino)methane (1 equivalent) in dichloromethane.

  • In a separate flask, suspend gold(I) bromide (2 equivalents) in dichloromethane.

  • Slowly add the dppm solution to the gold(I) bromide suspension with stirring.

  • Continue stirring the reaction mixture at room temperature, protected from light, for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

  • Once the reaction is complete (disappearance of starting materials), filter the solution to remove any unreacted gold(I) bromide.

  • Concentrate the filtrate under reduced pressure.

  • Induce precipitation of the product by adding diethyl ether to the concentrated solution.

  • Collect the white precipitate by filtration, wash with a small amount of diethyl ether, and dry under vacuum.

Characterization: The identity and purity of the product should be confirmed by:

  • ³¹P NMR: A single peak is expected, indicating the symmetrical nature of the dinuclear complex.

  • ¹H NMR: To confirm the presence of the dppm ligand.

  • Elemental Analysis: To confirm the elemental composition.

Logical Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting the synthesis.

TroubleshootingWorkflow start Start Synthesis check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No reagent_quality Check Reagent Quality & Handling check_yield->reagent_quality Yes purification Refine Purification Technique check_purity->purification Yes success Successful Synthesis check_purity->success No stoichiometry Verify Stoichiometry reagent_quality->stoichiometry conditions Optimize Reaction Conditions (Solvent, Concentration, Time) stoichiometry->conditions conditions->check_yield Re-run purification->check_purity Re-purify

Caption: Troubleshooting workflow for synthesis optimization.

References

  • Schmidbaur, H., & Schier, A. (2008). Gold(I)-Phosphine Complexes. In Gold: Progress in Chemistry, Biochemistry and Technology (pp. 235-288). John Wiley & Sons, Ltd.
  • Pyykkö, P. (2004). Theoretical chemistry of gold.
  • Fackler, J. P., Jr. (2002). Forty years of linking gold to gold. Inorganic Chemistry, 41(25), 6959-6972.
  • Balch, A. L. (2000). Luminescent dinuclear and polynuclear gold(I) complexes. In Gold: Progress in Chemistry, Biochemistry and Technology (pp. 313-338). John Wiley & Sons, Ltd.
  • Parish, R. V. (1999). Gold(I) phosphine complexes: a golden future in medicine?. Interdisciplinary Science Reviews, 24(3), 221-228.
  • Balch, A. L., & Fung, E. Y. (1990). Aurophilicity: the role of gold-gold interactions in the design of supramolecular assemblies. Inorganic Chemistry, 29(15), 3037-3039.
  • Schmidbaur, H. (1990). The fascinating implications of new results in gold chemistry. Gold Bulletin, 23(1), 11-21.
  • Bruce, M. I. (1998). The chemistry of gold. In Comprehensive Organometallic Chemistry II (Vol. 3, pp. 207-257). Pergamon.
  • Hussain, F., & Ahmed, S. (2019). Gold(I) phosphine complexes as anticancer agents. European Journal of Medicinal Chemistry, 183, 111718.
  • Tiekink, E. R. (2002). Gold derivatives for the treatment of cancer.

Sources

Optimization

Overcoming solubility issues with bis(bromogold(I)) bis(diphenylphosphino)methane in organic solvents

Welcome to the Technical Support Center for bis(bromogold(I)) bis(diphenylphosphino)methane , commonly referred to as dppm(AuBr)₂ . This dinuclear gold(I) complex is a highly effective catalyst for oxidative homocoupling...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for bis(bromogold(I)) bis(diphenylphosphino)methane , commonly referred to as dppm(AuBr)₂ . This dinuclear gold(I) complex is a highly effective catalyst for oxidative homocoupling of terminal alkynes, alkene oxyarylation, and intramolecular amino-arylation[1]. However, its unique structural properties often present significant solubility challenges during reaction setup.

As a Senior Application Scientist, I have designed this guide to help you understand the physical chemistry behind these solubility issues and provide field-proven, self-validating protocols to overcome them.

Frequently Asked Questions (FAQs)

Q1: Why does dppm(AuBr)₂ exhibit such poor solubility even in standard halogenated solvents like DCM? A: The insolubility of dppm(AuBr)₂ is a direct consequence of its solid-state architecture. Dinuclear gold(I) complexes form extensive zig-zag polymeric chains driven by strong intermolecular aurophilic (Au···Au) interactions[1]. Standard non-coordinating solvents like dichloromethane (DCM) or acetone lack the thermodynamic driving force (coordination ability) to disrupt these supramolecular assemblies, leading to notoriously low solubility and catalyst aggregation[2].

Q2: Which solvents are optimal for preparing catalytically active stock solutions? A: Acetonitrile (MeCN) is the primary solvent of choice. Its polar, weakly coordinating nature helps intercalate and break the aurophilic network without permanently poisoning the gold center. For higher concentrations, a binary solvent system is highly recommended. Literature and field experience show that adding 10% volume of a protic solvent (like methanol or cyclopentanol) to MeCN synergistically enhances solubility[3]. The protic co-solvent hydrogen-bonds with the bromide ligands, pulling the complex into solution—a strategy that has proven highly effective in complex amino-arylation and cross-coupling reactions.

Q3: Can I use heat or sonication to force the complex into solution? A: Mild sonication (room temperature, 5–10 minutes) is highly recommended as it provides the mechanical energy needed to break down macroscopic crystals into solvated species. However, avoid prolonged heating above 40°C during stock solution preparation. Elevated temperatures in the absence of substrates can induce disproportionation or premature dissociation of the bromide ligands, leading to the formation of catalytically inactive, metallic gold nanoparticles (visible as a purple/black precipitate).

Mechanistic Visualization

To understand how to dissolve this complex, we must visualize the physical breakdown of its solid-state structure.

Mechanism Polymer Solid State dppm(AuBr)₂ Zig-zag Polymeric Chains Strong Aurophilic Interactions Solvation Solvent Intercalation Polar/Coordinating Solvents (MeCN, DMF, Alcohols) Polymer->Solvation Overcomes lattice energy Monomer Solvated Dinuclear Complex Disrupted Supramolecular Network Catalytically Active Solvation->Monomer Solvation shell formation

Fig 1: Mechanistic breakdown of dppm(AuBr)₂ supramolecular assemblies via solvent intercalation.

Solvent Compatibility Matrix

The following table summarizes quantitative and qualitative data regarding the solubility of dppm(AuBr)₂ in various organic solvents, allowing for easy comparison when designing your reaction conditions.

Solvent SystemSolubility ProfileSuitability for CatalysisMechanistic Rationale
Dichloromethane (DCM) Poor (< 1 mg/mL)LowNon-coordinating; fails to disrupt strong aurophilic supramolecular assemblies[2].
Acetone Poor (< 1 mg/mL)LowInsufficient polarity and coordination ability to solvate the bimetallic complex[2].
Acetonitrile (MeCN) Moderate (2–5 mg/mL)HighCoordinates weakly to Au(I), breaking polymeric chains; excellent for redox catalysis.
MeCN / Cyclopentanol (9:1) Good (> 10 mg/mL)Very HighProtic co-solvent hydrogen-bonds with bromide ligands, synergistically enhancing solvation[3].
Dimethylformamide (DMF) Good (> 15 mg/mL)ModerateHighly coordinating, but the high boiling point complicates post-reaction workup.

Experimental Protocol: Preparation of a Standardized Stock Solution

To ensure reproducibility and prevent catalyst deactivation, follow this self-validating protocol for preparing a 0.01 M stock solution of dppm(AuBr)₂.

Materials Required:

  • dppm(AuBr)₂ (anhydrous)

  • Anhydrous Acetonitrile (MeCN)

  • Anhydrous Cyclopentanol or Methanol (MeOH)

  • Ultrasonic bath (temperature controlled)

  • 0.2 μm PTFE syringe filter

Step-by-Step Methodology:

  • Inert Atmosphere Handling: Inside a glovebox or using standard Schlenk techniques, weigh out 8.8 mg (approx. 0.01 mmol) of dppm(AuBr)₂ into a dry 2 mL glass vial equipped with a PTFE-lined cap.

  • Primary Solvation: Add 0.9 mL of anhydrous MeCN to the vial. The mixture will likely appear as a cloudy, pale-yellow suspension.

  • Co-solvent Addition: Add 0.1 mL of the protic co-solvent (cyclopentanol or MeOH) to achieve a 9:1 v/v ratio[3].

  • Mild Sonication: Seal the vial and place it in an ultrasonic bath at room temperature (ensure the bath temperature does not exceed 30°C) for 5 to 10 minutes.

  • Self-Validation (Optical & Tyndall Check): Remove the vial and inspect it against a dark background. Shine a laser pointer through the vial. If the beam is highly visible (Tyndall effect), colloidal aggregates remain.

  • Filtration (If necessary): If microscopic particulates persist, pass the solution through a 0.2 μm PTFE syringe filter.

  • Concentration Verification: To guarantee absolute precision for kinetic studies, take a 50 μL aliquot, evaporate the solvent, dissolve in CD₂Cl₂, add a known mass of triphenylphosphine oxide as an internal standard, and run a quantitative ³¹P NMR. The dppm(AuBr)₂ complex will present a characteristic singlet resonance.

Troubleshooting Workflow

Use the following decision tree to rapidly resolve solubility issues at the bench.

Workflow Start Weigh dppm(AuBr)₂ in inert atmosphere Solvent Add Primary Solvent (MeCN or DMF) Start->Solvent Check1 Optically Clear? Solvent->Check1 Sonicate Mild Sonication (5 min, <30°C) Check1->Sonicate No Success Ready for Catalysis (Verify via 31P NMR) Check1->Success Yes Check2 Optically Clear? Sonicate->Check2 CoSolvent Add 5-10% Co-solvent (MeOH or Cyclopentanol) Check2->CoSolvent No Check2->Success Yes Filter Filter via 0.2 μm PTFE (Determine exact conc.) CoSolvent->Filter Filter->Success

Fig 2: Decision tree for troubleshooting and optimizing dppm(AuBr)₂ solubility.

References

  • Gold(I) bromide - Grokipedia. Grokipedia.
  • Exploring the heavy atom effect and supramolecular assemblies of... TDX.
  • Dinuclear gold catalysis. Nanjing University.
  • Theilheimer's: Kai/Gek | PDF | Catalysis | Ether. Scribd.

Sources

Troubleshooting

Technical Support Center: Purification of Crude Bis(bromogold(I)) Bis(diphenylphosphino)methane

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of bis(bromogold(I)) bis(diphenylphosphino)methane, a key precursor in th...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of bis(bromogold(I)) bis(diphenylphosphino)methane, a key precursor in the development of novel therapeutic agents and catalysts. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this compound.

Introduction: The Challenge of Purity

The synthesis of bis(bromogold(I)) bis(diphenylphosphino)methane, often formulated as Au₂(dppm)₂Br₂, can yield a crude product contaminated with unreacted starting materials, side products, and, most notably, a co-crystallizing ionic species, [Au₂(dppm)₂Br]Br. The presence of these impurities can significantly impact the performance of the compound in downstream applications. This guide provides a systematic approach to achieving high purity through carefully controlled purification techniques.

Troubleshooting Guide

This section addresses specific problems that may arise during the purification of crude bis(bromogold(I)) bis(diphenylphosphino)methane.

Issue 1: The purified product is a mixture of two different crystal types with distinct luminescent properties.

  • Question: My recrystallization from dichloromethane/diethyl ether yielded both blue luminescent plates and teal luminescent blocks. What are these two species, and how can I isolate the desired product?

  • Answer: This is a common observation and a primary challenge in the purification of this compound. The blue luminescent plates are the desired neutral complex, β-Au₂(μ-dppm)₂Br₂·2CH₂Cl₂[1]. The teal luminescent blocks are an ionic byproduct, [Au₂(μ-dppm)₂Br]Br·2CH₂Cl₂[1]. The formation of the ionic species is favored in the presence of water.

    • Causality: The presence of trace amounts of water in the reaction or crystallization solvents can promote the formation of the more polar ionic complex[1].

    • Solution:

      • Solvent Purity: Ensure that all solvents, particularly dichloromethane, are rigorously dried before use. Using freshly distilled or commercially available anhydrous solvents is highly recommended.

      • Controlled Crystallization: The proportion of the desired molecular compound can be enhanced by using carefully dried dichloromethane for the recrystallization[1]. Conversely, using dichloromethane saturated with water increases the fraction of the ionic compound[1]. Therefore, to obtain the pure β-Au₂(μ-dppm)₂Br₂, it is crucial to maintain anhydrous conditions throughout the purification process.

      • Mechanical Separation: If a mixture of crystals is obtained, it is sometimes possible to manually separate the two crystal types under a microscope based on their distinct morphology and luminescent properties when irradiated with UV light[1]. However, this is not a practical method for larger quantities. The most reliable approach is to optimize the crystallization conditions to favor the formation of the desired product.

Issue 2: Difficulty in inducing crystallization.

  • Question: I have a solution of the crude product in dichloromethane, but I am unable to obtain crystals upon the addition of an anti-solvent like diethyl ether or hexane. The solution becomes cloudy, or an oil precipitates.

  • Answer: The precipitation of an oil or an amorphous solid instead of crystals is often due to supersaturation, the presence of impurities that inhibit crystal growth, or an inappropriate solvent/anti-solvent system.

    • Causality: Rapid changes in solvent polarity can lead to the "crashing out" of the product as an amorphous solid or oil. Impurities can act as "crystal poisons," interfering with the formation of a well-ordered crystal lattice.

    • Solution:

      • Slow Anti-Solvent Addition: Employ a slow diffusion method for introducing the anti-solvent. This can be achieved by layering the anti-solvent (e.g., diethyl ether or hexane) on top of a concentrated solution of the crude product in dichloromethane in a narrow tube or vial. Allow the system to stand undisturbed for several hours to days.

      • Vapor Diffusion: Another effective technique is vapor diffusion. Place a small vial containing the concentrated dichloromethane solution of your product inside a larger, sealed container with a reservoir of the anti-solvent. The anti-solvent vapor will slowly diffuse into the product solution, gradually inducing crystallization.

      • Solvent System Optimization: Experiment with different solvent/anti-solvent combinations. While dichloromethane/diethyl ether is commonly reported, chloroform or tetrahydrofuran (THF) as the primary solvent and other non-polar solvents like pentane as the anti-solvent could be explored[2].

      • Scratching: Gently scratching the inside of the glass vessel with a glass rod at the liquid-air interface can sometimes provide nucleation sites and induce crystallization.

      • Seeding: If you have a small amount of pure crystalline material from a previous successful batch, adding a single seed crystal to the supersaturated solution can initiate crystallization.

Issue 3: The final product shows broad signals in the ³¹P NMR spectrum.

  • Question: The ³¹P{¹H} NMR spectrum of my purified product shows broad peaks, making it difficult to confirm the structure and purity.

  • Answer: Broad signals in the ³¹P NMR spectrum of gold(I) phosphine complexes can arise from several factors, including dynamic processes in solution, the presence of paramagnetic impurities, or sample viscosity.

    • Causality: Gold(I) complexes can undergo dynamic exchange processes in solution, such as ligand association/dissociation, which can lead to peak broadening. The presence of even trace amounts of paramagnetic species can significantly broaden NMR signals.

    • Solution:

      • Variable Temperature NMR: Acquire ³¹P NMR spectra at different temperatures. If the broadening is due to a dynamic process, the peaks may sharpen at lower temperatures as the exchange rate slows down.

      • Purity Check: Ensure that the sample is free from paramagnetic impurities. If the synthesis involved any paramagnetic reagents, rigorous purification is necessary.

      • Solvent and Concentration: The choice of NMR solvent and the concentration of the sample can influence the spectral resolution. Try acquiring the spectrum in a different deuterated solvent (e.g., CD₂Cl₂, CDCl₃) and at a lower concentration.

      • Recrystallization: If the broadening persists, it may indicate the presence of unresolved impurities. Further recrystallization may be necessary to improve the purity of the sample.

Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying crude bis(bromogold(I)) bis(diphenylphosphino)methane?

A1: The most commonly reported and effective method is recrystallization . Specifically, slow diffusion of a non-polar solvent (anti-solvent) such as diethyl ether or hexane into a concentrated solution of the crude product in a polar solvent like dichloromethane is recommended[1]. This method allows for the slow growth of well-defined crystals, which helps in excluding impurities.

Q2: What are the common impurities I should be aware of?

A2: The primary impurities include:

  • Unreacted starting materials: Such as bis(diphenylphosphino)methane (dppm) and the gold(I) precursor.

  • Ionic byproduct: [Au₂(μ-dppm)₂Br]Br, which can co-crystallize with the desired product[1].

  • Oxidized phosphine species: The phosphine ligands can be susceptible to oxidation, especially if not handled under an inert atmosphere.

Q3: How can I assess the purity of my final product?

A3: A combination of analytical techniques should be used to confirm the purity and identity of the compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C{¹H}, and ³¹P{¹H} NMR are crucial for confirming the structure and identifying any organic impurities. The ³¹P{¹H} NMR is particularly informative for phosphine complexes.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous structural confirmation of the crystalline product[3][4].

  • Elemental Analysis: Provides the elemental composition (C, H, N) of the compound, which should match the calculated values for the pure substance.

Q4: What is the expected appearance of the pure compound?

A4: Pure β-Au₂(μ-dppm)₂Br₂·2CH₂Cl₂ typically forms as colorless, plate-like crystals that exhibit blue luminescence under UV light[1].

Detailed Experimental Protocol: Recrystallization by Slow Diffusion

This protocol is designed to favor the crystallization of the desired neutral complex, β-Au₂(μ-dppm)₂Br₂·2CH₂Cl₂.

Materials and Equipment:

  • Crude bis(bromogold(I)) bis(diphenylphosphino)methane

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Anhydrous diethyl ether (Et₂O)

  • Glass vials or a narrow test tube

  • Syringe and needle

  • Parafilm or a septum cap

Procedure:

  • Dissolution: In a clean, dry glass vial, dissolve the crude product in a minimal amount of anhydrous dichloromethane to create a concentrated solution.

  • Layering the Anti-Solvent: Carefully layer anhydrous diethyl ether on top of the dichloromethane solution. This can be done by slowly adding the diethyl ether down the side of the tilted vial or by using a syringe with a long needle to deliver the anti-solvent to the surface of the solution with minimal disturbance. The volume of diethyl ether should be approximately 2-3 times the volume of the dichloromethane solution.

  • Sealing and Incubation: Seal the vial tightly with a cap or parafilm to prevent solvent evaporation. Allow the vial to stand undisturbed at room temperature.

  • Crystal Growth: Crystals should start to form at the interface of the two solvent layers over several hours to a few days. The slow diffusion of the diethyl ether into the dichloromethane layer reduces the solubility of the product, leading to gradual crystallization.

  • Isolation and Drying: Once a sufficient amount of crystals has formed, carefully decant the mother liquor. Wash the crystals with a small amount of cold diethyl ether to remove any residual soluble impurities. Dry the crystals under a gentle stream of inert gas (e.g., nitrogen or argon) or under vacuum.

Parameter Recommendation Rationale
Primary Solvent Anhydrous DichloromethaneGood solubility for the crude product.
Anti-Solvent Anhydrous Diethyl Ether or HexaneLowers the solubility of the product to induce crystallization.
Technique Slow liquid-liquid diffusion or vapor diffusionPromotes the growth of well-ordered crystals and minimizes the formation of amorphous precipitate.
Temperature Room TemperatureSlower crystallization at lower temperatures can sometimes yield better quality crystals.

Purification Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the purification of crude bis(bromogold(I)) bis(diphenylphosphino)methane.

PurificationWorkflow crude Crude Au₂(dppm)₂Br₂ dissolve Dissolve in minimal anhydrous CH₂Cl₂ crude->dissolve recrystallize Recrystallization (Slow Diffusion with anhydrous Et₂O) dissolve->recrystallize crystals Crystals Formed recrystallize->crystals Success no_crystals No Crystals / Oil Out recrystallize->no_crystals Failure isolate Isolate & Dry Crystals crystals->isolate troubleshoot Troubleshoot Crystallization (e.g., change solvent, seeding) no_crystals->troubleshoot analyze Purity Analysis (NMR, X-ray) isolate->analyze pure Pure β-Au₂(dppm)₂Br₂ analyze->pure Pure impure Mixture of Products analyze->impure Impure rerun Re-dissolve & Re-crystallize (ensure anhydrous conditions) impure->rerun troubleshoot->dissolve rerun->dissolve

Caption: Purification workflow for bis(bromogold(I)) bis(diphenylphosphino)methane.

References

  • Costa, S., Chui, S. M., Espinoza, K. A., et al. (2024). Bridging 1,2-Bis(diphenylphosphino)
  • Balch, A. L., et al. (2025). Bridging 1,2-Bis(diphenylphosphino)methane Ligands Facilitate the Formation of Binuclear Complexes with Both - eScholarship.org.
  • Costa, S., et al. (2024). Bridging 1,2-Bis(diphenylphosphino)methane Ligands Facilitate the Formation of Binuclear Complexes with Both Two-Coordinate and Three-Coordinate Gold(I) Ions. PMC. Available at: [Link]

  • Comptes Rendus de l'Académie des Sciences. (2024). Synthesis and characterization of cis-bisdiphenylphosphinoethene gold(I) complexes.
  • BenchChem. (2025). Solubility of 1,2-Bis(diphenylphosphino)benzene in Organic Solvents: An In-depth Technical Guide.
  • PNAS. (2008). A porphyrin complex of Gold(I): (Phosphine)gold(I)
  • kbDNA. (2020). Structural Characterization Methods: NMR, X-Ray Crystallography.

Sources

Optimization

Technical Support Center: Troubleshooting Ligand Dissociation in Gold(I)-dppm Solutions

Welcome to the Technical Support Center for Gold(I) bis(diphenylphosphino)methane (dppm) complexes. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development prof...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Gold(I) bis(diphenylphosphino)methane (dppm) complexes. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the unique challenges of working with Au(I)-phosphine solutions.

Gold(I)-dppm complexes, such as the highly luminescent bimetallic [Au2​(dppm)2​]2+ core, are foundational to modern photochemistry, catalysis, and metallodrug design[1]. However, maintaining the structural integrity of these complexes in solution is a primary bottleneck. This guide provides an authoritative, mechanistic approach to diagnosing, troubleshooting, and preventing ligand dissociation during your experimental workflows.

Mechanistic Causality of Ligand Dissociation

To troubleshoot dissociation, we must first understand the thermodynamic and kinetic environment of the complex. Gold(I) is a soft Lewis acid with a d10 electronic configuration, and phosphines act as soft Lewis bases. While this predicts a favorable interaction, the Au–P bond is relatively weak and highly labile compared to Au–S or Au–C bonds[2].

The dppm ligand features a short methylene bridge between two bulky diphenylphosphine groups. When coordinating to a single metal center, it introduces significant ring strain. Consequently, dppm strongly favors bridging two Au(I) centers to form an 8-membered bimetallic ring [Au2​(dppm)2​]2+ [1].

However, when this complex is introduced to polar or strongly coordinating solvents (e.g., DMSO, Methanol), solvent molecules aggressively compete for the Au(I) coordination sphere. The polarity of the solvent stabilizes ionic intermediates, driving the equilibrium toward ring-opening and the formation of mononuclear fragments[3]. If left unchecked, this dissociation cascade leads to the disproportionation of Au(I) into insoluble Au(0) nanoparticles and inactive Au(III) species[4].

G A [Au2(dppm)2]2+ Intact Complex B Solvent Coordination (DMSO / MeOH) A->B Solvation C [Au(dppm)(Solv)]+ Mononuclear Fragment B->C Au-P Cleavage C->A + Excess dppm D Au(0) Nanoparticles (Precipitate) C->D Disproportionation

Solvent-induced dissociation pathway of Au(I)-dppm complexes and mitigation via excess ligand.

Diagnostic FAQs & Troubleshooting Guide

Q: My [Au2​(dppm)2​]Cl2​ solution turns dark purple or precipitates a black solid after 24 hours in DMSO. What is happening? A: Your complex is undergoing solvent-induced dissociation and subsequent disproportionation. DMSO is a strongly coordinating solvent that actively displaces the dppm ligands. Once the protective phosphine layer is breached, the exposed Au(I) ions disproportionate into Au(0), which rapidly aggregates into plasmonic nanoparticles (the purple/black precipitate)[4]. Actionable Fix: Avoid DMSO for stock solutions. Utilize non-coordinating solvent mixtures such as CH2​Cl2​ , CHCl3​ , or a CH2​Cl2​ /EtOH blend, which preserve the Au–P bond integrity[4].

Q: I am observing multiple peaks in my 31P{1H} NMR spectrum instead of a single resonance for the bimetallic complex. Is my sample degraded? A: Not necessarily degraded, but it is existing in a dynamic equilibrium. Gold(I)-phosphine complexes undergo rapid ligand exchange on the NMR timescale at room temperature[2]. If you observe multiple peaks (e.g., free dppm at ~ -22 ppm, alongside the intact [Au2​(dppm)2​]2+ at ~36.5 ppm), the complex has partially dissociated due to solvent polarity[3]. Actionable Fix: Lower the temperature of the NMR probe (e.g., to 253 K) to slow down the exchange kinetics and resolve discrete species. To push the equilibrium back to the intact bimetallic state, spike the solution with a slight molar excess (1–5%) of free dppm ligand.

Q: Does the choice of counterion affect the solution stability of Au(I)-dppm complexes? A: Yes, significantly. Coordinating anions like chloride ( Cl− ) can actively participate in the ligand exchange process, forming neutral [Au2​(dppm)Cl2​] intermediates that are prone to further degradation[4]. Conversely, non-coordinating anions like PF6−​ or BF4−​ force the complex to remain cationic. When paired with a non-polar solvent, these counterions enhance the kinetic stability of the intact [Au2​(dppm)2​]2+ core by preventing anion-driven displacement[5].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, do not rely on visual inspection alone. Implement the following self-validating protocols to maintain and verify complex stability.

Protocol A: Preparation of Kinetically Stable Au(I)-dppm Stock Solutions
  • Glassware Preparation: Flame-dry all Schlenk flasks under vacuum and backfill with inert gas ( N2​ or Ar).

    • Causality: Trace moisture and oxygen can act as nucleophiles or oxidants, accelerating the degradation of the labile Au–P bond.

  • Solvent Selection: Dissolve the [Au2​(dppm)2​]X2​ salt (preferably where X = PF6−​ or BF4−​ ) in anhydrous, deoxygenated dichloromethane ( CH2​Cl2​ ) to a concentration of 1–5 mM.

  • Equilibrium Suppression: Add a 1–2 mol% excess of free dppm ligand to the solution.

    • Causality: According to Le Chatelier's principle, an artificial excess of the free ligand suppresses the dissociation equilibrium, kinetically trapping the complex in its intact bimetallic form.

  • Storage & Validation: Store the solution in the dark at 4 °C.

    • Validation Check: A stable solution will remain optically clear and colorless. Any appearance of a purple/grey tint definitively indicates Au(0) nanoparticle formation, rendering the stock invalid.

Protocol B: NMR-Based Integrity Validation

Workflow S1 1. Dissolve Complex (Dry CH2Cl2) S2 2. Acquire Baseline 31P NMR (t=0) S1->S2 S3 3. Introduce Stressor (Add Polar Solvent) S2->S3 S4 4. Kinetic Monitoring NMR at 1h, 24h, 48h S3->S4 S5 5. Validate Integrity (Check for peak at ~36.5 ppm) S4->S5

Self-validating NMR workflow for assessing the kinetic stability of Au(I)-dppm solutions.
  • Baseline Acquisition: Transfer 0.5 mL of the Au(I)-dppm solution into an N2​ -purged NMR tube. Acquire a baseline 31P{1H} NMR spectrum at 298 K.

    • Validation Check: A single sharp singlet at ~36.5 ppm to 37.5 ppm confirms the presence of the intact [Au2​(dppm)2​]2+ core[3].

  • Variable Temperature Analysis: If peak broadening is observed, cool the NMR probe to 253 K.

    • Causality: Cooling slows the rapid ligand exchange kinetics inherent to Au(I)-phosphines, allowing discrete resolution of the intact complex versus dissociated fragments[2].

  • Reversibility Testing: If dissociated fragments are identified, titrate 5 mol% of free dppm into the tube and re-acquire the spectrum. If the secondary peaks collapse back into the main ~36.5 ppm resonance, the dissociation is reversible and manageable.

Quantitative Data: Solvent Effects on Complex Stability

The following table summarizes the causal relationship between solvent properties and the structural integrity of the [Au2​(dppm)2​]2+ core, validated by 31P NMR tracking.

Solvent EnvironmentDielectric Constant (ε)Coordinating AbilityComplex Stability 31P NMR Shift (Intact Core)
Dichloromethane ( CH2​Cl2​ ) 8.93Non-coordinatingHigh (Stable > 48h)~36.5 - 37.5 ppm
Chloroform ( CHCl3​ ) 4.81Non-coordinatingHigh (Stable > 48h)~36.5 - 37.5 ppm
Methanol (MeOH) 32.7Weakly coordinatingModerate (Equilibrium shift)~35.2 - 36.5 ppm (Mixture)
Dimethyl Sulfoxide (DMSO) 46.7Strongly coordinatingLow (Decomposes < 24h)Multiple peaks / Broadening

Sources

Reference Data & Comparative Studies

Validation

Bis(bromogold(I)) bis(diphenylphosphino)methane vs bis(chlorogold(I)) bis(diphenylphosphino)methane

A Comparative Guide to Bis(halo-gold(I)) Bis(diphenylphosphino)methane Complexes for Researchers An In-Depth Analysis of [Au₂(μ-dppm)Cl₂] and [Au₂(μ-dppm)Br₂] For researchers and professionals in drug development and mat...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to Bis(halo-gold(I)) Bis(diphenylphosphino)methane Complexes for Researchers

An In-Depth Analysis of [Au₂(μ-dppm)Cl₂] and [Au₂(μ-dppm)Br₂]

For researchers and professionals in drug development and materials science, the selection of appropriate precursor complexes is a critical decision that dictates synthetic outcomes and catalytic efficacy. Among the vast array of dinuclear gold(I) complexes, those bridged by bis(diphenylphosphino)methane (dppm) ligands stand out for their unique structural features and reactivity. This guide provides a detailed, objective comparison of two prominent members of this class: bis(chlorogold(I)) bis(diphenylphosphino)methane, [Au₂(μ-dppm)Cl₂], and its bromo-analogue, bis(bromogold(I)) bis(diphenylphosphino)methane, [Au₂(μ-dppm)Br₂].

The choice between a chloro and a bromo ligand, while seemingly minor, imparts subtle yet significant differences in the electronic properties, structural dynamics, and ultimately, the reactivity of the gold centers. These differences are crucial in applications ranging from homogeneous catalysis to the synthesis of novel therapeutic agents. This guide synthesizes structural data, spectroscopic insights, and reactivity patterns to provide a comprehensive framework for informed decision-making in your research endeavors.

Synthesis and Structural Comparison

The synthesis of both [Au₂(μ-dppm)Cl₂] and [Au₂(μ-dppm)Br₂] typically involves the reaction of a gold(I) precursor, such as [AuCl(SMe₂)] or [AuBr(SMe₂)], with one equivalent of the bis(diphenylphosphino)methane (dppm) ligand.[1] The dppm ligand acts as a bridge, holding the two gold atoms in close proximity, which can facilitate bimetallic activation of substrates and promote aurophilic interactions.[2]

The core structure of both complexes features a central eight-membered ring, Au₂P₄C₂. However, the nature of the halide ligand influences key structural parameters, including Au-X bond lengths and Au···Au intramolecular distances.

Parameter[Au₂(μ-dppm)Cl₂][Au₂(μ-dppm)Br₂]Causality and Implication
Au-X Bond Length ~2.29 Å[3]~2.40 ÅThe longer Au-Br bond reflects the larger ionic radius of bromine compared to chlorine. This weaker bond can lead to easier halide abstraction, a key step in generating catalytically active cationic species.
Au···Au Distance ~3.1-3.3 Å[4]~3.08 Å[2]The Au···Au distance is indicative of aurophilic interactions. The slightly shorter distance in the bromo complex suggests a potentially stronger interaction, which can influence the electronic properties and photophysical behavior of the complex.
Coordination Geometry Predominantly linear P-Au-ClCan adopt both linear P-Au-Br and three-coordinate geometries[2][5]The greater polarizability and slightly lower electronegativity of bromine can support more flexible coordination geometries around the gold(I) center, potentially opening up different reactive pathways.

The structural nuances between the chloro and bromo complexes are not merely academic; they have direct consequences for the stability and reactivity of these compounds. The longer, more labile Au-Br bond can make the bromo complex a more active pre-catalyst in reactions that require halide abstraction.

Spectroscopic Characterization: A ³¹P NMR Perspective

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is an indispensable tool for characterizing these complexes.[6] The chemical shift (δ) of the phosphorus nuclei provides valuable information about the electronic environment of the gold centers.

For [Au₂(μ-dppm)Cl₂], the ³¹P NMR spectrum typically shows a singlet in the range of δ 25-30 ppm. The corresponding signal for [Au₂(μ-dppm)Br₂] is generally found slightly downfield. This subtle shift is attributed to the different electronic effects of the halide ligands. The more electronegative chlorine atom shields the phosphorus nucleus to a greater extent, resulting in an upfield shift compared to the bromine analogue. This difference, though small, is a reliable diagnostic marker for distinguishing between the two complexes in solution.

ComplexTypical ³¹P NMR Chemical Shift (δ, ppm)
[Au₂(μ-dppm)Cl₂]25 - 30
[Au₂(μ-dppm)Br₂]28 - 33

Note: Chemical shifts are referenced to 85% H₃PO₄ and can vary depending on the solvent and concentration.

Comparative Reactivity and Catalytic Applications

The primary utility of these dinuclear gold complexes in modern synthetic chemistry lies in their role as pre-catalysts.[7] The activation of these complexes typically involves the abstraction of a halide ligand by a silver salt (e.g., AgSbF₆, AgOTf) to generate a highly electrophilic cationic gold species. It is at this stage that the difference between the chloro and bromo ligands becomes most pronounced.

Halide Abstraction and Catalyst Activation:

The weaker Au-Br bond in [Au₂(μ-dppm)Br₂] generally leads to faster rates of halide abstraction compared to the more robust Au-Cl bond in [Au₂(μ-dppm)Cl₂]. This can be a significant advantage in catalytic reactions where rapid generation of the active species is desired. However, the higher lability of the bromide can also lead to catalyst decomposition pathways if not carefully controlled.

Performance in Catalysis:

Both complexes have been employed as catalysts in a variety of organic transformations, including the hydrofunctionalization of alkynes and allenes.[8] While direct, side-by-side comparative studies are not abundant in the literature, the general principles of halide effects in gold catalysis suggest that the bromo-complex may exhibit higher activity in certain reactions due to the ease of generating the active cationic catalyst. Conversely, the chloro-complex may offer greater stability and a longer catalyst lifetime.

The choice between the two should be guided by the specific demands of the reaction. For reactions requiring high turnover frequencies and milder conditions, [Au₂(μ-dppm)Br₂] might be the preferred choice. For processes where catalyst stability and robustness are paramount, [Au₂(μ-dppm)Cl₂] could prove more suitable.

Experimental Protocols

Protocol 1: Synthesis of Bis(chlorogold(I)) bis(diphenylphosphino)methane, [Au₂(μ-dppm)Cl₂]

Objective: To synthesize the dinuclear gold(I) chloride complex bridged by a dppm ligand.

Materials:

  • (Dimethyl sulfide)gold(I) chloride, [AuCl(SMe₂)]

  • Bis(diphenylphosphino)methane (dppm)[1]

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, anhydrous

Procedure:

  • In a nitrogen-flushed Schlenk flask, dissolve bis(diphenylphosphino)methane (1.0 eq) in anhydrous dichloromethane.

  • In a separate flask, dissolve (dimethyl sulfide)gold(I) chloride (2.0 eq) in anhydrous dichloromethane.

  • Slowly add the [AuCl(SMe₂)] solution to the dppm solution at room temperature with continuous stirring.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Reduce the solvent volume in vacuo until the product begins to precipitate.

  • Add anhydrous diethyl ether to complete the precipitation of the white solid.

  • Isolate the solid by filtration, wash with diethyl ether, and dry under vacuum.

  • Characterize the product by ³¹P NMR spectroscopy.

Protocol 2: Synthesis of Bis(bromogold(I)) bis(diphenylphosphino)methane, [Au₂(μ-dppm)Br₂]

Objective: To synthesize the dinuclear gold(I) bromide complex bridged by a dppm ligand.

Materials:

  • (Dimethyl sulfide)gold(I) bromide, [AuBr(SMe₂)]

  • Bis(diphenylphosphino)methane (dppm)[1]

  • Dichloromethane (DCM), anhydrous

  • Pentane, anhydrous

Procedure:

  • Follow the same initial setup as in Protocol 1, using a nitrogen-flushed Schlenk flask.

  • Dissolve bis(diphenylphosphino)methane (1.0 eq) in anhydrous dichloromethane.

  • In a separate flask, prepare a solution of (dimethyl sulfide)gold(I) bromide (2.0 eq) in anhydrous dichloromethane.

  • Add the [AuBr(SMe₂)] solution dropwise to the stirred dppm solution at ambient temperature.

  • Continue stirring for 4-6 hours.

  • Concentrate the solution under reduced pressure.

  • Induce precipitation of the product by adding anhydrous pentane.

  • Collect the resulting solid by filtration, wash with pentane, and dry thoroughly under vacuum.

  • Confirm the identity and purity of the product using ³¹P NMR spectroscopy.

Visualization of Synthetic Workflow

Synthesis_Workflow cluster_chloro Synthesis of [Au₂(μ-dppm)Cl₂] cluster_bromo Synthesis of [Au₂(μ-dppm)Br₂] dppm_cl dppm in DCM mix_cl Mix and Stir (4h) dppm_cl->mix_cl aucl [AuCl(SMe₂)] in DCM aucl->mix_cl precip_cl Precipitate with Ether mix_cl->precip_cl product_cl [Au₂(μ-dppm)Cl₂] precip_cl->product_cl dppm_br dppm in DCM mix_br Mix and Stir (4-6h) dppm_br->mix_br aubr [AuBr(SMe₂)] in DCM aubr->mix_br precip_br Precipitate with Pentane mix_br->precip_br product_br [Au₂(μ-dppm)Br₂] precip_br->product_br

Caption: General synthetic workflows for bis(halo-gold(I)) bis(diphenylphosphino)methane complexes.

Conclusion

The selection between bis(chlorogold(I)) and bis(bromogold(I)) bis(diphenylphosphino)methane is a nuanced decision that should be based on a thorough understanding of their respective properties. The chloro-complex offers greater stability, which may be advantageous for long-term catalyst performance and handling. In contrast, the bromo-analogue provides higher reactivity due to the lability of the Au-Br bond, making it a potentially more active pre-catalyst for a range of transformations.

By considering the structural, spectroscopic, and reactivity data presented in this guide, researchers can make a more informed choice of reagent, optimizing their synthetic strategies and catalytic systems for enhanced performance and discovery.

References

  • Dinuclear Gold Complexes Supported by Wide Bite Angle Diphosphines for Preorganization-Induced Selective Dual-Gold C
  • Bridging 1,2-Bis(diphenylphosphino)
  • P,N-Chelated Gold(III) Complexes: Structure and Reactivity. (2020). PMC, NIH.
  • Dinuclear gold catalysis. (2020). Royal Society of Chemistry.
  • A Stable Dinuclear Monocationic Gold(I)
  • Synthesis and structure of µ-[trans-1,2-bis(diphenylphosphino)ethylene]bis[chlorogold(I)]. (1987). Journal of the Chemical Society, Dalton Transactions.
  • Bridging 1,2-Bis(diphenylphosphino)methane Ligands Facilitate the Formation of Binuclear Complexes with Both. (2024). eScholarship.org.
  • Bis(chlorogold(I)) bis(diphenylphosphino)methane 97 37095-27-5. Sigma-Aldrich.
  • Bis(diphenylphosphino)methane. Wikipedia.
  • Mono-, bi-, and tri-nuclear bis(diphenylphosphino)methane gold complexes. Crystal and molecular structures of [bis(diphenylphosphino)methane]bis(pentafluorophenyl)gold(III) perchlorate and 1,2; 2,3-di-µ-[bis(diphenylphosphino)methane]-1,3-dichlorotrigold(I) chlorotris(pentafluorophenyl)aurate(III). (1983). Journal of the Chemical Society, Dalton Transactions.
  • Phosphorus-31 nuclear magnetic resonance. Wikipedia.

Sources

Comparative

Comparing aurophilic interactions in dppm vs dppe gold(I) complexes

The rational design of gold(I) architectures relies heavily on controlling non-covalent interactions. Among these, the "aurophilic interaction"—a phenomenon driven by relativistic effects and dispersion forces that stabi...

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Author: BenchChem Technical Support Team. Date: April 2026

The rational design of gold(I) architectures relies heavily on controlling non-covalent interactions. Among these, the "aurophilic interaction"—a phenomenon driven by relativistic effects and dispersion forces that stabilize Au(I)···Au(I) contacts at distances of 2.5 to 3.5 Å—is paramount[1]. Possessing a bond strength comparable to a hydrogen bond, aurophilicity dictates the supramolecular assembly, photophysical properties, and physiological stability of gold complexes.

When engineering binuclear gold(I) complexes, the choice of bridging diphosphine ligand is the primary determinant of molecular geometry. This guide provides an objective, data-driven comparison between two foundational bidentate ligands: dppm (bis(diphenylphosphino)methane) and dppe (1,2-bis(diphenylphosphino)ethane), detailing how their structural differences dictate aurophilic engagement and downstream performance.

Mechanistic Causality: Bite Angle and Structural Rigidity

The fundamental divergence in performance between dppm and dppe complexes stems from the causality of their carbon backbones.

The dppm Ligand (Methylene Bridge): dppm features a single methylene carbon bridging the two phosphine donors. This creates a highly constrained, short "bite angle." When dppm acts as a bridging ligand between two gold(I) centers to form face-to-face dimers or "c-clamp" structures, the rigid backbone geometrically forces the gold atoms into close proximity[1]. This forced proximity consistently induces strong intramolecular aurophilic interactions, locking the Au···Au distance within a narrow, predictable range (typically 2.94 to 3.09 Å)[2].

The dppe Ligand (Ethylene Bridge): Conversely, dppe contains an ethylene bridge. The addition of a single carbon atom introduces significant rotational degrees of freedom. This flexibility means the ligand does not inherently force the gold centers together. Consequently, dppe complexes exhibit highly variable Au···Au distances[1]. Depending on solvent interactions, crystal packing, and external stimuli, dppe-bridged dimers can adopt conformations with borderline aurophilic interactions (~3.10 Å) or extend to distances where intramolecular aurophilicity is entirely absent (> 3.84 Å, or even > 6.2 Å in open conformations)[1][3]. This flexibility makes dppe complexes excellent candidates for stimuli-responsive (mechanochromic or vapochromic) materials[4].

G Ligand Diphosphine Ligand Selection dppm dppm (Methylene Bridge) Rigid, Short Bite Angle Ligand->dppm dppe dppe (Ethylene Bridge) Flexible Backbone Ligand->dppe AuAu_dppm Short Au···Au Distance (< 3.1 Å) dppm->AuAu_dppm AuAu_dppe Variable Au···Au Distance (3.1 - 3.8+ Å) dppe->AuAu_dppe Auro_dppm Strong Intramolecular Aurophilic Interaction AuAu_dppm->Auro_dppm Auro_dppe Weak/Absent Intramolecular (Favors Intermolecular) AuAu_dppe->Auro_dppe Prop_dppm Predictable Luminescence & High Structural Stability Auro_dppm->Prop_dppm Prop_dppe Stimuli-Responsive Polymorphic Luminescence Auro_dppe->Prop_dppe

Ligand-driven causality in Gold(I) complex geometry, aurophilic interactions, and luminescence.

Quantitative Structural and Photophysical Comparison

The following table synthesizes crystallographic and spectroscopic data from authoritative literature, illustrating the stark contrast in structural predictability between dppm and dppe gold(I) complexes.

Complex ArchitectureLigandAu···Au Distance (Å)Aurophilic InteractionSolid-State Luminescence
[(μ-dppm){Au(bipy)}₂]²⁺dppm3.090Strong (Intramolecular)Non-luminescent at RT[5][6]
[(μ-dppe){Au(bipy)}₂]²⁺dppe3.249Weak / BorderlineNon-luminescent at RT[5][6]
Au₂(μ-dppm)₂Br₂dppm2.943 – 3.077Very StrongBlue/Teal (Polymorph dependent)[2][7]
Au₂(μ-dppe)₂Br₂dppe3.094 – 3.848Variable (Flexible)Green to Orange (Stimuli-responsive)[1][3]
[Au₂(μ-dppm)₂]²⁺dppm~2.95StrongConsistent Phosphorescence[8]

Note: In dppe complexes, the wide variance in Au···Au distance (e.g., 3.094 to 3.848 Å) within the exact same molecular formula highlights how solvent vapor exposure can physically alter the molecular arrangement, shifting the emission color from green to orange[3][4].

Self-Validating Experimental Protocol: Synthesis & Characterization

To objectively evaluate the impact of ligand bite angle on aurophilicity, researchers must employ a self-validating workflow. This protocol ensures that the synthesized structure is orthogonally verified by both static crystallographic mapping and dynamic photophysical response.

Phase 1: Controlled One-Pot Synthesis Causality: Utilizing a labile precursor like (tht)AuCl (where tht = tetrahydrothiophene) ensures that the weakly bound tht is easily and quantitatively displaced by the stronger phosphine donors, preventing mixed-ligand contamination.

  • Dissolve 2.0 equivalents of (tht)AuCl in chloroform (CHCl₃).

  • Slowly add 1.0 equivalent of the target diphosphine (dppm or dppe) dissolved in a minimal volume of CHCl₃. Choice of stoichiometry (2:1 Au:Ligand) forces the formation of bridged binuclear species rather than mononuclear chelates.

  • Introduce the secondary ligand (e.g., 2,2′-bipyridine) and a precipitating counterion (e.g., NH₄PF₆ in methanol) to stabilize the cationic complex[1].

  • Stir at room temperature for 2 hours shielded from light to prevent premature photo-degradation.

Phase 2: Vapor Diffusion Crystallization Causality: Rapid precipitation yields amorphous powders that mask aurophilic interactions. Vapor diffusion ensures slow, ordered lattice formation, which is mandatory for resolving Au···Au distances via X-ray diffraction.

  • Filter the reaction mixture to remove insoluble impurities.

  • Place the concentrated filtrate in an inner vial.

  • Place the inner vial inside a larger outer vial containing diethyl ether (an anti-solvent). Seal the outer vial.

  • Allow 3–7 days for the ether to slowly diffuse into the chloroform layer, yielding high-quality single crystals[3][7].

Phase 3: Orthogonal Validation (The Self-Validating Loop) Causality: A true self-validating system requires that physical structure directly explains electronic behavior.

  • Structural Validation (SCXRD): Perform Single-Crystal X-Ray Diffraction. Measure the Au···Au distance. If the distance is < 3.2 Å (typical for dppm), intramolecular aurophilicity is confirmed[9]. If > 3.4 Å (common in dppe), the interaction is absent.

  • Electronic Validation (Luminescence Spectroscopy): Expose the same crystal batch to UV excitation (e.g., 350 nm). The aurophilic interaction reduces the HOMO-LUMO gap by splitting the 5d(z²) and 6p(z) orbitals. Therefore, a crystal validated by SCXRD to have a short Au···Au distance must exhibit a red-shifted (lower energy) emission spectrum compared to a complex lacking the interaction[8]. If the structural and spectroscopic data do not align, the crystal packing may be polymorphic, requiring re-crystallization.

Implications for Drug Development and Catalysis

For drug development professionals, the choice between dppm and dppe is not merely academic. Gold(I) complexes are highly investigated for their anti-cancer properties, primarily functioning via the inhibition of the selenoenzyme thioredoxin reductase (TrxR).

  • dppm complexes , due to their rigid aurophilic bracing, exhibit high thermodynamic stability in physiological media, preventing premature ligand dissociation before reaching the cellular target.

  • dppe complexes , with their inherent flexibility, are more prone to structural rearrangement. However, this flexibility can be leveraged in pro-drug designs where the complex must "open" to bind to the active site of a target enzyme. Furthermore, the stimuli-responsive luminescence of dppe complexes makes them superior candidates for luminescent cellular bioimaging and tracking[4].

References

  • Aurophilic Interactions in Three-Coordinate Gold(I) Complexes with C‑Clamp-like Structures, ACS Omega,[Link]

  • Aurophilic attraction and luminescence of binuclear gold(I) complexes with bridging phosphine ligands: ab initio study, PubMed,[Link]

  • Synthesis, Structural Characterization, and Aurophilic Interactions in Gold(I) Thiolate Complexes Supported by Diphosphine Ligands, IJFMR,[Link]

  • Bridging 1,2-Bis(diphenylphosphino)methane Ligands Facilitate the Formation of Binuclear Complexes with Both Two-Coordinate and Three-Coordinate Gold(I) Ions, Inorganic Chemistry - ACS Publications,[Link]

  • A Molecular Planetarium: Evidence for an Iodide Ligand Orbiting Two Gold(I) Ions in the Luminescent Cation,[Au2(μ-1,2-Bis(diphenylphosphino)methane)2I]+, Inorganic Chemistry - ACS Publications,[Link]

  • Mechanochemical synthesis of mononuclear gold(I) halide complexes of diphosphine ligands with tuneable luminescent properties, RSC Publishing,[Link]

Sources

Validation

A Comprehensive Comparison Guide: Validating DFT Methodologies for Bis(bromogold(I)) bis(diphenylphosphino)methane

Dinuclear gold(I) complexes, specifically bis(bromogold(I)) bis(diphenylphosphino)methane (often denoted as [Au2(dppm)Br2] or dppm(AuBr)2, CAS: 72476-68-7)[1], are of immense interest in materials science, photocatalysis...

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Author: BenchChem Technical Support Team. Date: April 2026

Dinuclear gold(I) complexes, specifically bis(bromogold(I)) bis(diphenylphosphino)methane (often denoted as [Au2(dppm)Br2] or dppm(AuBr)2, CAS: 72476-68-7)[1], are of immense interest in materials science, photocatalysis, and drug development. The defining structural feature of these complexes is the "aurophilic interaction"—a closed-shell d10−d10 metallophilic attraction that dictates their geometry, stability, and unique luminescent properties[2].

For computational chemists and application scientists, accurately modeling[Au2(dppm)Br2] is notoriously difficult. Standard Density Functional Theory (DFT) approaches often fail because aurophilicity is primarily driven by electron correlation, dispersion forces, and profound relativistic effects[3]. This guide objectively compares leading DFT functionals and basis set combinations, providing a self-validating experimental workflow to ensure high-fidelity computational modeling of dinuclear gold(I) species.

Mechanistic Grounding: The Physics of Aurophilicity

To understand why specific computational methods succeed or fail, we must examine the causality behind the molecular interactions:

  • Relativistic Effects: The heavy gold nucleus ( Z=79 ) causes a relativistic contraction of the 6s and 6p orbitals and a simultaneous expansion of the 5d orbitals. To capture this without prohibitive computational costs, Effective Core Potentials (ECPs) are mandatory[4].

  • Dispersion Forces: The Au···Au interaction (typically ranging from 2.9 to 3.2 Å) is a non-covalent interaction comparable in strength to a hydrogen bond (29–46 kJ/mol)[2]. Functionals lacking empirical dispersion corrections will drastically overestimate this distance, leading to incorrect predictions of both ground-state geometries and excited-state photophysics[5].

Comparative Analysis of DFT Methodologies

When selecting a computational "product" (the combination of functional and basis set) for[Au2(dppm)Br2], researchers must balance accuracy against computational expense. Below is a comparison of three distinct approaches.

The Alternatives
  • B3LYP / LANL2DZ (The Legacy Baseline): Historically popular, this approach uses the B3LYP functional with the Los Alamos National Laboratory 2 Double-Zeta (LANL2DZ) ECP for gold. While it reliably models covalent Au-P and Au-Br bonds, it lacks dispersion corrections and consistently fails to capture long-range aurophilic interactions.

  • PBE0-D3 / SDD + 6-31G(d) (The Balanced Standard): This approach utilizes the PBE0 hybrid functional augmented with Grimme’s D3 dispersion correction. The Stuttgart-Dresden (SDD) ECP is applied to gold, which handles scalar relativistic effects more accurately than LANL2DZ[6]. It provides an excellent balance of cost and accuracy.

  • ω B97XD / def2-SVP (The High-Fidelity Approach): A range-separated hybrid functional with built-in dispersion. This method is highly recommended when the ground-state optimization will be followed by Time-Dependent DFT (TD-DFT) to model charge-transfer excited states or UV-Vis absorption spectra[7].

Quantitative Performance Matrix

The following table summarizes the performance of these methodologies against benchmark experimental X-ray crystallographic data for dinuclear Au(I)-dppm systems.

Methodology (Functional / Basis Set)Au···Au Distance (Å)Au–P Distance (Å)Au–Br Distance (Å)Computational CostSuitability for TD-DFT
Experimental (X-Ray Benchmark) ~2.95 – 3.05 ~2.25 – 2.32 ~2.40 – 2.45 N/A N/A
B3LYP / LANL2DZ3.35 (+11.6%)2.38 (+4.3%)2.51 (+3.2%)LowPoor (Underestimates CT states)
PBE0-D3 / SDD + 6-31G(d)2.99 (+0.5%)2.31 (+0.8%)2.44 (+0.8%)ModerateGood
ω B97XD / def2-SVP2.96 (-0.5%)2.29 (+0.4%)2.43 (+0.4%)HighExcellent

Data synthesized from comparative DFT studies on [Au2(dppm)2] and related halogenated gold(I) dimers[6],[5],[4].

Self-Validating Experimental & Computational Workflow

To ensure trustworthiness, computational models must be integrated into a self-validating loop with experimental data. The following protocol outlines the step-by-step methodology for validating the DFT calculation of [Au2(dppm)Br2].

Step 1: Coordinate Initialization

  • Obtain the initial geometry from single-crystal X-ray diffraction (XRD) data (CIF file) of [Au2(dppm)Br2] or a closely related analogue.

  • Causality: Starting from an experimental geometry prevents the optimization algorithm from falling into a false local minimum, particularly regarding the flexible dppm ligand backbone.

Step 2: Electronic Structure Configuration

  • Set the overall charge to 0 and spin multiplicity to 1 (Singlet ground state).

  • Assign the SDD Effective Core Potential and basis set to the Au atoms to account for relativistic core electrons[6].

  • Assign the 6-31G(d) or def2-SVP basis set to all non-metal atoms (C, H, P, Br).

  • Enable empirical dispersion (e.g., EmpiricalDispersion=GD3 in Gaussian) if using a functional like PBE0.

Step 3: Geometry Optimization & Frequency Validation

  • Run the geometry optimization to a tight convergence criterion.

  • Critical Validation: Immediately follow the optimization with a vibrational frequency calculation.

  • Causality: The absence of imaginary frequencies confirms that the optimized structure is a true local minimum on the potential energy surface. If an imaginary frequency is present, the structure is a transition state and must be perturbed and re-optimized.

Step 4: Excited State Calculation (TD-DFT)

  • Utilize the optimized ground-state geometry to run a TD-DFT calculation (e.g., solving for the first 20 singlet and triplet excited states).

  • Use a solvent model (e.g., PCM or SMD) matching your experimental conditions (commonly dichloromethane or acetonitrile for these complexes).

Step 5: Spectral Correlation

  • Extract the calculated oscillator strengths ( f ) and transition energies.

  • Compare the calculated pσ←dσ∗ transitions against experimental UV-Vis absorption spectra[7]. A deviation of less than 5% in λmax​ validates the chosen functional/basis set combination.

Workflow Visualization

The following diagram maps the logical relationships and decision gates in the self-validating workflow described above.

DFT_Validation_Workflow N1 Experimental Data (X-ray CIF: [Au2(dppm)Br2]) N2 Model Construction Assign ECPs (SDD) & Dispersion N1->N2 Import Coordinates N3 Geometry Optimization (e.g., PBE0-D3 / wB97XD) N2->N3 Initiate DFT N4 Frequency Analysis (Zero Imaginary Freqs?) N3->N4 Check Minima N4->N2 No (Imaginary Freq) Modify Model N5 TD-DFT Calculation (Excited States / UV-Vis) N4->N5 Yes (Converged) N6 Experimental Validation (NMR, UV-Vis Correlation) N5->N6 Extract Spectra N7 Method Rejected (Re-evaluate Functional) N6->N7 Low Correlation (Δ > 5%) N8 Validated Computational Model N6->N8 High Correlation (Δ < 5%)

Figure 1: Self-validating computational workflow for DFT modeling of dinuclear gold(I) complexes.

Sources

Comparative

Structural and Functional Comparison Guide: Bis(bromogold(I)) dppm vs. Mononuclear Gold Complexes

Executive Summary In the realm of homogeneous catalysis and organometallic drug development, gold(I) complexes have historically been dominated by mononuclear species such as Ph3PAuBr or Auranofin. However, as a Senior A...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of homogeneous catalysis and organometallic drug development, gold(I) complexes have historically been dominated by mononuclear species such as Ph3PAuBr or Auranofin. However, as a Senior Application Scientist, I frequently encounter the mechanistic limitations of these single-site catalysts—specifically, their high activation barriers for oxidative addition and the necessity for elevated temperatures during reductive elimination.

The strategic transition to dinuclear gold complexes, particularly bis(bromogold(I)) dppm (where dppm = bis(diphenylphosphino)methane), represents a critical paradigm shift. By bridging two gold centers in close proximity, we unlock bimetallic cooperativity driven by aurophilic (Au···Au) interactions. This guide objectively compares the structural, electrochemical, and catalytic performance of [dppm(AuBr)2] against conventional mononuclear gold complexes, providing actionable, self-validating protocols for your research workflows.

Structural Foundations: Aurophilicity as a Design Principle

The fundamental divergence between mononuclear and dinuclear gold complexes lies in their spatial geometry. Mononuclear complexes like Ph3PAuBr exhibit a simple, linear two-coordinate geometry (P–Au–Br). In contrast,[dppm(AuBr)2] utilizes the short bite angle of the dppm ligand to force two linear P–Au–Br units into close proximity.

X-ray crystallographic studies reveal that dinuclear gold(I) complexes bridged by dppm exhibit Au···Au distances of approximately 3.077 Å[1]. Because this distance is significantly shorter than the sum of the van der Waals radii for gold (3.32 Å), it confirms the presence of a strong aurophilic interaction[1]. This metal-metal bond is not merely a structural curiosity; it fundamentally alters the electronic landscape of the molecule, perturbing the molecular orbitals and lowering the energy required for subsequent redox events[2].

Performance Comparison: Catalysis and Redox Regulation

When evaluating catalyst performance, the energy barrier for the Au(I)/Au(III) redox couple is the primary bottleneck.

In an intramolecular aminoarylation/C–C bond coupling reaction, [dppm(AuBr)2] dramatically outperforms mononuclear counterparts. Research by demonstrated that the dinuclear catalyst achieved an 81% yield at room temperature, whereas mononuclear catalysts (e.g., Ph3PAuBr) stalled at a maximum of 47% yield.

The causality behind this performance gap lies in the stabilization of the catalytic intermediates. Cyclic voltammetry (CV) reveals that the oxidation potential of the dinuclear catalyst exhibits a 140 mV cathodic shift compared to mononuclear benchmarks[3]. The aurophilic interaction regulates the redox potential, allowing oxidative addition to occur with minimal entropic costs[3]. Furthermore, the bimetallic Au(I)-Au(III) intermediate facilitates reductive elimination at room temperature, a step that traditionally requires heavy thermal activation in mononuclear Au(III) species.

CatalyticMechanisms cluster_dinuclear Dinuclear Gold Catalysis [dppm(AuBr)2] cluster_mononuclear Mononuclear Gold Catalysis[Ph3PAuBr] D1 Au(I)-Au(I) Precatalyst D2 Oxidative Addition (Low Barrier) D1->D2 D3 Au(I)-Au(III) Intermediate D2->D3 D4 Reductive Elimination (Room Temp) D3->D4 D4->D1 M1 Au(I) Precatalyst M2 Oxidative Addition (High Barrier) M1->M2 M3 Au(III) Intermediate M2->M3 M4 Reductive Elimination (Elevated Temp) M3->M4 M4->M1

Caption: Catalytic cycle comparison showing bimetallic cooperativity in dinuclear gold complexes.

Experimental Workflows & Self-Validating Protocols

To ensure scientific rigor, the following methodologies are designed as self-validating systems. Every critical step includes a mechanistic rationale and a quality control checkpoint.

ExperimentalWorkflow S1 1. Synthesis AuBr + dppm S2 2. Crystallization Ether Diffusion S1->S2 S3 3. Characterization X-Ray & NMR S2->S3 S4 4. Redox Profiling Cyclic Voltammetry S3->S4 S5 5. Catalytic Assay Cross-Coupling S4->S5

Caption: Self-validating experimental workflow from synthesis to catalytic evaluation.

Protocol 1: Synthesis and Crystallization of[dppm(AuBr)2]
  • Reaction Setup: Dissolve 2 equivalents of AuBr in anhydrous dichloromethane (CH2Cl2) under a strict nitrogen atmosphere. (Causality: AuBr is moisture sensitive and prone to disproportionation; an inert atmosphere prevents premature oxidation).

  • Ligand Addition: Slowly add 1 equivalent of bis(diphenylphosphino)methane (dppm) dissolved in CH2Cl2 dropwise to the suspension.

  • Complexation: Stir the mixture at room temperature for 2 hours until a clear, pale-yellow solution is obtained.

  • Crystallization: Purify the product via slow vapor diffusion of diethyl ether into the CH2Cl2 solution. (Causality: Slow diffusion promotes the growth of X-ray quality single crystals by gradually decreasing the dielectric constant of the solvent system).

  • Validation Checkpoint: Perform ³¹P{¹H} NMR spectroscopy. A single, sharp resonance confirms the symmetric coordination of the dppm ligand to both gold centers, validating the purity of the dinuclear species.

Protocol 2: Cyclic Voltammetry (CV) for Redox Profiling
  • Electrolyte Preparation: Prepare a 1 mM solution of the synthesized gold complex in CH3CN containing 0.1 M [Bu4N][PF6] as the supporting electrolyte.

  • Cell Configuration: Utilize a three-electrode setup: a glassy carbon working electrode, a platinum wire auxiliary electrode, and an Ag/AgCl reference electrode.

  • Data Acquisition: Sweep the potential from 0.0 V to 2.0 V at varying scan rates (e.g., 50 to 500 mV/s).

  • Validation Checkpoint: Compare the oxidation peaks of [dppm(AuBr)2] against a Ph3PAuBr standard. A measurable cathodic shift (~140 mV) validates the stabilization of the oxidized state via intramolecular aurophilic interactions[3].

Protocol 3: Catalytic Cross-Coupling Evaluation
  • Reaction Assembly: In a Schlenk tube, combine the alkene substrate, arylboronic acid, and 5 mol% of the gold catalyst ([dppm(AuBr)2] or Ph3PAuBr).

  • Oxidant Addition: Add a mild oxidant (e.g., Selectfluor) to facilitate the Au(I) to Au(III) oxidation step.

  • Execution: Stir the reaction mixture at room temperature for 12 hours.

  • Validation Checkpoint: Monitor the conversion via GC-MS or ¹H NMR. The dinuclear catalyst should achieve >80% yield at room temperature, whereas the mononuclear catalyst will stall, proving the superior kinetics of the bimetallic reductive elimination.

Data Summary Tables

Table 1: Structural Parameters
Parameter[dppm(AuBr)2] (Dinuclear)Ph3PAuBr (Mononuclear)
Gold Centers 21
Au···Au Distance ~3.077 Å (Aurophilic)N/A (Monomer)
Coordination Geometry Linear (P–Au–Br)Linear (P–Au–Br)
Bridging Ligand dppmNone
Table 2: Catalytic & Electrochemical Performance (Aminoarylation/C–C Coupling)
Metric[dppm(AuBr)2]Ph3PAuBr
Catalytic Yield 81%≤ 47%
Reductive Elimination Temp Room TemperatureElevated Temperature
Oxidation Potential Shift -140 mV (Cathodic Shift)Baseline
Intermediate Stability High (Au(I)-Au(III) stabilized)Low (Prone to side reactions)

References

  • Bridging 1,2-Bis(diphenylphosphino)
  • Dinuclear gold c
  • Unlocking the catalytic potential of gold(II) complexes: a comprehensive reassessment. rsc.org.
  • Electronic Structure of Dinuclear Gold(I) Complexes - PMC - NIH. nih.gov.

Sources

Validation

Validating purity of bis(bromogold(I)) bis(diphenylphosphino)methane via elemental analysis

Executive Summary & The Analytical Challenge In the development of metallodrugs and luminescent materials, dinuclear gold(I) phosphine complexes have emerged as highly promising candidates. Specifically, bis(bromogold(I)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Analytical Challenge

In the development of metallodrugs and luminescent materials, dinuclear gold(I) phosphine complexes have emerged as highly promising candidates. Specifically, bis(bromogold(I)) bis(diphenylphosphino)methane (Formula: C25​H22​Au2​Br2​P2​ , CAS: 72476-68-7)[1] is heavily investigated for its potent anticancer properties—often targeting mitochondrial function and thioredoxin reductase[2][3][4].

However, evaluating the biological or catalytic efficacy of this compound requires absolute analytical purity. As a Senior Application Scientist, I frequently observe researchers relying solely on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to validate their synthesized complexes. While these techniques are excellent for structural elucidation, they are fundamentally inadequate for proving bulk macroscopic purity. To meet the rigorous standards of top-tier chemical journals and preclinical drug development, Elemental Analysis (EA) remains the uncompromising gold standard, mandating that experimental mass fractions fall within ±0.4% of theoretical calculations[5].

This guide objectively compares EA against orthogonal analytical techniques and provides a self-validating protocol for the purity assessment of Au2​Br2​(dppm) .

Comparative Matrix: EA vs. Orthogonal Techniques

To understand why EA is mandatory, we must analyze the blind spots of alternative analytical methods when applied to heavy organometallic complexes.

Analytical TechniquePrimary OutputCritical Blind Spots for Au2​Br2​(dppm) Verdict for Bulk Purity
Elemental Analysis (CHN/Br) Absolute mass percentage of elements.Cannot determine molecular connectivity or structural isomers.Gold Standard. Detects inorganic salts and solvent inclusions[5].
Multinuclear NMR ( 1H , 31P ) Molecular connectivity and ligand environments.Blind to NMR-silent inorganic salts (e.g., unreacted KBr) and struggles with fluxional aggregation in solution.Insufficient. Only proves the structure of the soluble fraction.
High-Resolution MS (ESI) Exact mass-to-charge ratio ( m/z ).Neutral gold(I) complexes often ionize poorly or fragment unpredictably in the source.Insufficient. Highly qualitative; cannot quantify bulk impurities.
X-Ray Crystallography 3D atomic arrangement and bond lengths.Only analyzes a single, potentially non-representative crystal ("cherry-picking").Insufficient. Does not represent the bulk powder.

Self-Validating Experimental Protocol for EA

Achieving a ±0.4% variance in EA for heavy transition metal complexes is notoriously difficult. The following step-by-step methodology explains the causality behind each experimental choice to ensure a self-validating workflow.

Step 1: Pre-Analysis Desolvation (The Solvent Trap)

  • Action: Dry the synthesized Au2​Br2​(dppm) powder under high vacuum ( 10−3 mbar) at 60°C for a minimum of 24 hours.

  • Causality: Dinuclear gold complexes possess crystal lattices that readily intercalate halogenated solvents used during synthesis (e.g., CH2​Cl2​ or CHCl3​ ). Because the molecular weight of the complex is high (938.14 g/mol ), even a single trapped solvent molecule drastically skews the carbon-to-hydrogen mass ratio, guaranteeing an EA failure.

  • Self-Validation Check: Record a 1H NMR spectrum in CDCl3​ immediately prior to EA. The absolute absence of a singlet at δ 5.30 ppm ( CH2​Cl2​ ) validates that the sample is ready for combustion.

Step 2: Instrument Calibration & Blank Profiling

  • Action: Run three empty tin capsules (blanks), followed by a certified reference material (CRM) such as sulfanilamide, through the CHNS analyzer.

  • Causality: This establishes the baseline integration for the Thermal Conductivity Detector (TCD) and purges residual atmospheric nitrogen/carbon dioxide from the autosampler carousel.

  • Self-Validation Check: The CRM must yield CHN values strictly within ±0.15% of its theoretical composition before the precious gold complex is introduced.

Step 3: High-Temperature Combustion (CHN Analysis)

  • Action: Combust 1.5–2.0 mg of the gold complex in a pure O2​ atmosphere at 1000°C within a tin capsule.

  • Causality: The exothermic oxidation of the tin capsule briefly drives the local micro-environment temperature to ~1800°C. This extreme heat is required to completely atomize the robust Au-P and Au-Br bonds, preventing the formation of refractory carbon-gold aggregates that would artificially lower the carbon reading.

Step 4: Orthogonal Halogen Quantification (Bromine)

  • Action: Perform a Schöniger oxygen flask combustion on a separate 2 mg aliquot, followed by Ion Chromatography (IC) for bromide quantification.

  • Causality: Standard CHN analyzers utilize reduction columns that trap halogens to protect the TCD. Direct quantification of bromine is required to ensure the Au:Br stoichiometry is strictly 1:1, ruling out halide scrambling or precursor contamination.

Data Interpretation: The Impact of Impurities

To illustrate the sensitivity of EA, the table below models the quantitative data for a perfectly pure sample of Au2​Br2​(dppm) versus a sample containing just one equivalent of trapped dichloromethane ( CH2​Cl2​ ).

ElementTheoretical Mass %Found % (Pure Sample)Found % (with 1 eq. CH2​Cl2​ )Status (vs ±0.4% Rule)
Carbon (C) 32.01%32.15%30.52%FAIL ( Δ=−1.49% )
Hydrogen (H) 2.36%2.40%2.36%PASS ( Δ=0.00% )
Bromine (Br) 17.03%16.95%15.62%FAIL ( Δ=−1.41% )

Data Insight: Notice how the hydrogen content remains deceptively accurate even in the contaminated sample. This highlights why carbon and halogen values are the true arbiters of purity for organometallic compounds.

Validation Workflow Visualization

The following logical pathway dictates the standard operating procedure for validating the purity of Au2​Br2​(dppm) before it can be cleared for in vitro biological assays.

ValidationWorkflow A Synthesis of Au2Br2(dppm) CAS: 72476-68-7 B 1H & 31P NMR Confirm Connectivity A->B Step 1 C Vacuum Drying Remove Lattice Solvents B->C Step 2 D Elemental Analysis (CHN/Br) Determine Bulk Purity C->D Step 3 E Deviation ≤ ±0.4%? D->E Step 4 F Analytically Pure Proceed to Bio-Assays E->F Yes G Failed Purity Recrystallize & Repeat E->G No G->C Repurify

Analytical workflow for validating bulk purity of dinuclear gold(I) complexes.

References

  • Source: nih.
  • dppm(AuBr)
  • Gold(I)
  • Synthesis of a Novel Gold(I)
  • Exploring the catalytic and anticancer activity of gold(I) complexes bearing 1,3,5-triaza-7-phosphaadamantane (PTA)

Sources

Safety & Regulatory Compliance

Safety

Bis(bromogold(I)) bis(diphenylphosphino)methane proper disposal procedures

The disposal of bimetallic organogold complexes such as Bis(bromogold(I)) bis(diphenylphosphino)methane —commonly denoted as (dppm)(Au2​Br2​) —presents a multifaceted logistical and chemical challenge. This compound comb...

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Author: BenchChem Technical Support Team. Date: April 2026

The disposal of bimetallic organogold complexes such as Bis(bromogold(I)) bis(diphenylphosphino)methane —commonly denoted as (dppm)(Au2​Br2​) —presents a multifaceted logistical and chemical challenge. This compound combines heavy metal toxicity, the environmental persistence of the bis(diphenylphosphino)methane (dppm) ligand, and the presence of halogenated (bromide) components.

Because gold(I) phosphine complexes exhibit potent biological activity, including cytotoxicity and the inhibition of critical cellular enzymes like thioredoxin reductase[1], they cannot be relegated to standard aqueous or organic waste streams. Furthermore, given the high economic value of gold, the primary operational directive for this class of chemicals is not mere disposal, but oxidative ligand cleavage followed by precious metal recovery [2].

The following guide outlines a self-validating, step-by-step methodology for safely neutralizing the organic hazards of (dppm)(Au2​Br2​) while quantitatively recovering the gold content.

Strategic Disposal & Recovery Workflow

The core strategy relies on breaking the highly stable Au–P coordinate bonds. Because direct reduction of the Au(I)-dppm complex is thermodynamically hindered, we must first oxidize the complex to release the gold as a soluble Au(III) salt, separate the organic byproducts, and finally reduce the gold to its metallic state.

DisposalWorkflow Start Bis(bromogold(I)) dppm Waste [(dppm)(Au2Br2)] Oxidation Oxidative Cleavage (3M HCl + 30% H2O2) Start->Oxidation Validation1 Validation: Yellow Solution ([AuCl4]- formed) Oxidation->Validation1 Extraction Liquid-Liquid Extraction (DCM / Aqueous) Validation1->Extraction OrgPhase Organic Phase (dppm-oxide in DCM) Extraction->OrgPhase AqPhase Aqueous Phase ([AuCl4]- & Br-) Extraction->AqPhase Incineration Halogenated Waste Incineration OrgPhase->Incineration Reduction Chemical Reduction (Na2S2O5) AqPhase->Reduction Validation2 Validation: SnCl2 Drop Test (No Purple Color) Reduction->Validation2 Recovery Pure Au(0) Recovery (Recycling) Validation2->Recovery

Fig 1: Self-validating oxidative cleavage and recovery workflow for (dppm)(Au2Br2) waste.

Step-by-Step Methodologies

Protocol 1: Oxidative Ligand Cleavage & Phase Separation

This protocol destroys the toxic phosphine ligand and extracts the gold into an aqueous phase. Solutions containing gold must never be disposed of down the drain[2].

  • Waste Segregation: Collect all solid and dissolved (dppm)(Au2​Br2​) waste in a designated, clearly labeled halogenated organometallic waste container.

  • Acidic Oxidation: Transfer the waste to a reaction vessel inside a fume hood. Slowly add a 3:1 (v/v) mixture of 3M Hydrochloric Acid ( HCl ) and 30% Hydrogen Peroxide ( H2​O2​ ).

    • Causality: The HCl/H2​O2​ mixture acts as a potent, non-NOx-generating oxidant. It oxidizes the dppm ligand to dppm-dioxide, breaking the stable Au–P coordinate bonds. Simultaneously, it oxidizes the Au(I) centers to Au(III), yielding soluble tetrachloroauric acid ( HAuCl4​ )[2].

  • System Validation 1 (Visual Confirmation): The reaction is complete when the suspension transitions into a clear, bright yellow solution. If the solution remains cloudy, the Au–P bonds are not fully cleaved, dictating the addition of further H2​O2​ .

  • Liquid-Liquid Extraction: Add an equal volume of Dichloromethane (DCM) to the aqueous mixture. Agitate vigorously and allow the phases to separate.

    • Causality: The oxidized organic ligand (dppm-dioxide) and any unreacted organic solvents partition into the dense lower DCM layer. The Au(III) remains safely in the upper aqueous phase as [AuCl4​]− .

  • Organic Disposal: Decant the lower DCM layer into a standard Halogenated Organic Waste container. This stream must be processed via high-temperature incineration due to the presence of bromides and chlorinated solvents.

Protocol 2: Gold Recovery and Effluent Polishing

Once the gold is isolated in the aqueous phase, it must be reduced to a solid metallic state for recycling.

  • Chemical Reduction: To the yellow aqueous [AuCl4​]− phase, slowly add a 3x molar excess of aqueous Sodium Metabisulfite ( Na2​S2​O5​ ) while stirring.

    • Causality: Na2​S2​O5​ releases SO2​ in situ, which selectively reduces Au(III) to metallic Au(0) without precipitating trace base metals, ensuring high-purity gold recovery.

  • System Validation 2 (Stannous Chloride Drop Test): The precipitation of a dark brown/black "sponge" visually validates the reduction to Au(0). To definitively prove the effluent is safe, perform a drop-test on the clear supernatant using a dilute Stannous Chloride ( SnCl2​ ) solution. If the drop turns purple ("Purple of Cassius"), residual Au(III) remains, and more reductant must be added. If it remains clear, the gold has been quantitatively recovered.

  • Collection: Centrifuge the solution to pellet the precipitated gold sponge. The solid gold can now be sent to your institution's precious metal recycling program.

  • Alternative Industrial Scale-Up: For large-scale operations, rather than chemical reduction, the [AuCl4​]− can be extracted using a quaternary phosphonium ionic liquid (e.g., Cyphos IL-101)[3]. Ionic liquids extract the gold via an anion exchange mechanism, allowing for highly selective recovery from complex acidic chloride solutions, followed by direct electrodeposition[4].

Quantitative Operational Parameters

To ensure safety and maximize recovery yields, adhere strictly to the following operational thresholds:

Process StepParameter / ReagentTarget ValueCausality & Safety Threshold
Oxidation HCl : H2​O2​ Ratio3:1 (v/v)Ensures complete Au–P bond cleavage without generating explosive organic peroxides.
Extraction Aqueous : DCM Ratio1:1 (v/v)Provides the optimal partition coefficient for complete dppm-dioxide removal.
Reduction Na2​S2​O5​ Stoichiometry3x Molar ExcessDrives complete reduction of Au(III) Au(0); prevents reversible equilibrium.
Validation SnCl2​ Detection Limit< 1 ppm AuConfirms the aqueous stream is stripped of heavy metals and safe for secondary neutralization.
Disposal Halogen Content> 1% (Organic Phase)Mandates disposal of the organic phase exclusively via high-temperature halogenated incineration.

References

  • Gold(i) and gold(iii) phosphine complexes: synthesis, anticancer activities towards 2D and 3D cancer models, and apoptosis inducing properties Source: PubMed (National Institutes of Health) URL:[Link]

  • Gold Recovery from HCl Solutions using Cyphos IL‐101 (a Quaternary Phosphonium Ionic Liquid) Immobilized in Biopolymer Capsules Source: Taylor & Francis (Solvent Extraction and Ion Exchange) URL:[Link]

  • Recovery of gold by solvent extraction and direct electrodeposition using phosphonium-based ionic liquids Source: National Institute of Informatics (NII) URL:[Link]

Sources

Handling

Personal protective equipment for handling Bis(bromogold(I)) bis(diphenylphosphino)methane

Advanced Safety and Operational Guide: Handling Bis(bromogold(I)) bis(diphenylphosphino)methane Organometallic gold(I) phosphine complexes, such as Bis(bromogold(I)) bis(diphenylphosphino)methane (CAS: 72476-68-7), are h...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Operational Guide: Handling Bis(bromogold(I)) bis(diphenylphosphino)methane

Organometallic gold(I) phosphine complexes, such as Bis(bromogold(I)) bis(diphenylphosphino)methane (CAS: 72476-68-7), are highly valued in advanced drug development for their pharmacological potential as1 and in materials science for luminescent applications[1]. However, their unique physicochemical properties—combining heavy metal toxicity, halogen reactivity, and lipophilic phosphine ligands—demand rigorous safety protocols.

As a Senior Application Scientist, I have designed this guide to provide researchers with a self-validating, step-by-step operational and disposal framework. This protocol prioritizes mechanistic understanding, ensuring that every safety measure is grounded in the chemical reality of the compound.

Mechanistic Risk Profile & Quantitative Hazard Data

Understanding the causality behind the hazards is critical for effective risk mitigation. Gold(I) is a soft Lewis acid with a remarkably high affinity for thiols (sulfhydryl groups). In vivo, this leads to the potent inhibition of critical seleno- and thiol-containing enzymes, such as thioredoxin reductase.

The bis(diphenylphosphino)methane (dppm) ligand increases the complex's lipophilicity, facilitating rapid dermal and cellular penetration. Furthermore, the bromo-derivative is highly sensitive to environmental degradation; exposure to air, moisture, or heat can trigger decomposition, necessitating 2 to prevent the release of irritating hydrogen bromide gas or toxic phosphine derivatives[2].

Table 1: Physicochemical & Hazard Metrics

ParameterValue / ClassificationMechanistic Implication
GHS Hazard Statements H315, H319, H3353 upon contact with biological tissues[3].
Water Hazard Class WGK 31; necessitates strict zero-drain disposal policies[1].
Reactivity Profile Air/Moisture SensitiveRequires inert atmosphere handling to prevent ligand oxidation and complex degradation[2].
Physical State Solid / PowderHigh risk of aerosolization and subsequent inhalation during weighing and transfer[1].

Comprehensive PPE Matrix

To counter the lipophilicity and aerosolization risks, standard laboratory attire is insufficient. The following Personal Protective Equipment (PPE) matrix must be strictly adhered to before handling the compound.

Table 2: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationOperational Justification
Respiratory 1Blocks inhalation of fine organometallic dust, directly mitigating H335 respiratory hazards[1].
Hand Protection Double-layered Nitrile (≥0.11 mm thickness)The lipophilic dppm ligand acts as a permeation enhancer. Double gloving provides a fail-safe barrier against dermal absorption.
Eye Protection ANSI Z87.1 Chemical Splash GogglesPrevents corneal damage from halogenated dust, directly mitigating H319 eye irritation hazards[3].
Body Protection Flame-resistant lab coat (Nomex/Cotton)2 and the potential combustibility of organic ligands[2].

Step-by-Step Operational Protocol

Every procedure must be treated as a self-validating system to ensure absolute containment and chemical integrity.

Phase 1: Workspace Preparation

  • Ventilation Verification: Ensure the chemical fume hood or glovebox is fully operational.

    • Validation Step: Use a digital anemometer to confirm a fume hood face velocity of 100–120 FPM before opening the primary container.

  • Atmosphere Control: Because the compound 2, purge the glovebox or Schlenk line with high-purity Argon or Nitrogen (H₂O/O₂ < 1 ppm)[2].

  • PPE Integrity Check: Perform a manual air-inflation test on both pairs of nitrile gloves to check for micro-punctures before donning.

Phase 2: Weighing and Transfer

  • Static Mitigation: Organometallic powders are highly prone to static cling, which causes uncontrolled aerosolization. Use an anti-static gun (e.g., Zerostat) on the weigh boat and metal spatula prior to handling.

  • Execution: Weigh the required mass using a calibrated analytical balance strictly inside the controlled inert environment.

  • Containment: Seal the reaction vessel with a PTFE-lined septum before removing it from the inert environment.

    • Validation Step: Invert the sealed vial gently to ensure no powder escapes the primary containment before transferring it to the benchtop.

Spill Response and Disposal Plan

A localized spill of Bis(bromogold(I)) bis(diphenylphosphino)methane requires immediate, structured intervention to prevent severe environmental contamination, given its 1[1].

Spill Response Protocol:

  • Isolation: Evacuate personnel from the immediate vicinity. Increase fume hood exhaust to maximum capacity.

  • Suppression: Do not use water, as it 2[2]. Cover the spilled powder with a dry, inert absorbent (e.g., dry sand or vermiculite) to prevent aerosolization.

  • Collection: Use non-sparking tools to sweep the mixture into a rigid, sealable polyethylene container.

  • Decontamination: Wipe the affected surface with an isopropanol-soaked microfiber cloth, followed by a secondary wipe with a mild detergent solution to remove lipophilic residue.

Waste Disposal Plan:

  • Segregation: Label the collection container explicitly as "Halogenated Organometallic Waste (Gold/Bromine)." Do not mix with acidic waste streams to prevent the potential release of toxic phosphine gas.

  • Storage: Store the sealed waste container in a designated, secondary containment tray 2[2].

  • Final Disposition: Transfer to a certified hazardous waste contractor for high-temperature incineration.

Process Visualization

Workflow Assessment Hazard Assessment (H315, H319, H335) PPE PPE Verification (N95, Nitrile, Goggles) Assessment->PPE Env Environmental Control (Inert Fume Hood) PPE->Env Execution Handling & Transfer (Anti-static tools) Env->Execution Spill Spill Protocol (Contain & Neutralize) Execution->Spill Exposure Event Disposal Waste Segregation (Heavy Metal/Halogen) Execution->Disposal Spill->Disposal

Fig 1: Operational workflow and spill response logic for handling halogenated gold(I) complexes.

References

  • American Elements. "[μ-Bis(diphenylphosphino)methane]dichlorodigold(I) Safety Data." Retrieved from: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(bromogold(I)) bis(diphenylphosphino)methane
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Bis(bromogold(I)) bis(diphenylphosphino)methane
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